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Core Science & Biosynthesis

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene

Introduction and Strategic Retrosynthetic Planning The compound 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene is a highly functionalized building block of significant interest in medicinal chemistry and advanced mate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Retrosynthetic Planning

The compound 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene is a highly functionalized building block of significant interest in medicinal chemistry and advanced materials science. Its structural motif features a terminal alkyne for click chemistry (CuAAC) or further cross-coupling, a lipophilic trifluoromethyl (–CF 3​ ) group that enhances metabolic stability and membrane permeability, and an isopropoxy ether that provides steric bulk and electronic modulation.

Designing a robust, scalable, and high-yielding synthetic route requires careful orchestration of electronic effects and catalytic cycles. As a self-validating system, our retrosynthetic strategy disconnects the target molecule into commercially available 4-(trifluoromethyl)phenol . The forward synthesis proceeds via a four-step sequence: O-alkylation, regioselective electrophilic aromatic iodination, palladium-catalyzed Sonogashira cross-coupling, and finally, chemoselective desilylation.

SyntheticRoute SM 4-(Trifluoromethyl)phenol Int1 1-Isopropoxy-4-(trifluoromethyl)benzene SM->Int1 2-Bromopropane, K2CO3 DMF, 80°C Int2 2-Iodo-1-isopropoxy-4-(trifluoromethyl)benzene Int1->Int2 NIS, TFA RT, 12h Int3 TMS-Protected Alkyne Int2->Int3 TMSA, Pd(PPh3)2Cl2 CuI, Et3N, 60°C Prod 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene Int3->Prod K2CO3, MeOH RT, 2h

Figure 1: Four-step synthetic workflow from 4-(trifluoromethyl)phenol to the target alkyne.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: O-Alkylation (Isopropylation)

Objective: Convert 4-(trifluoromethyl)phenol to 1-isopropoxy-4-(trifluoromethyl)benzene.

  • Protocol: To a stirred solution of 4-(trifluoromethyl)phenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.5 M), add anhydrous potassium carbonate (K 2​ CO 3​ , 2.0 equiv). Stir for 30 minutes at room temperature to ensure complete deprotonation. Add 2-bromopropane (1.5 equiv) dropwise. Heat the mixture to 80 °C for 8 hours. Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate.

  • Mechanistic Causality: K 2​ CO 3​ deprotonates the phenol to generate a phenoxide anion. While 2-bromopropane is a secondary alkyl halide susceptible to E2 elimination, the use of DMF—a polar aprotic solvent—solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"). This drastically enhances the nucleophilicity of the phenoxide, heavily favoring the S N​ 2 substitution pathway over elimination to deliver the ether in excellent yield.

Step 2: Regioselective Electrophilic Aromatic Iodination

Objective: Synthesize 2-iodo-1-isopropoxy-4-(trifluoromethyl)benzene (CAS 1369872-66-1).

  • Protocol: Dissolve 1-isopropoxy-4-(trifluoromethyl)benzene (1.0 equiv) in trifluoroacetic acid (TFA) (0.3 M). Add N-iodosuccinimide (NIS, 1.1 equiv) in portions at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted iodine species, extract with dichloromethane, and purify via silica gel chromatography[1].

  • Mechanistic Causality: This step relies on the synergistic directing effects of the substituents. The isopropoxy group is strongly activating and ortho/para-directing due to the resonance donation of the oxygen lone pairs. Conversely, the –CF 3​ group is strongly deactivating and meta-directing via inductive electron withdrawal. Both groups direct the incoming electrophile to the position ortho to the isopropoxy group. The use of pure TFA is critical; it protonates the carbonyl oxygen of NIS, dramatically increasing the electrophilicity of the iodine atom to generate a highly reactive iodonium ( I+ ) equivalent capable of functionalizing the deactivated ring[1].

Step 3: Sonogashira Cross-Coupling

Objective: Install the protected alkyne to form Trimethyl((2-isopropoxy-5-(trifluoromethyl)phenyl)ethynyl)silane.

  • Protocol: In an oven-dried, argon-purged Schlenk flask, dissolve the aryl iodide (1.0 equiv) in anhydrous tetrahydrofuran (THF) and triethylamine (Et 3​ N) (1:1 v/v, 0.2 M). Add Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%) and CuI (10 mol%). Degas the mixture via three freeze-pump-thaw cycles. Add trimethylsilylacetylene (TMSA, 1.5 equiv) dropwise. Heat to 60 °C for 6 hours. Filter through a Celite pad, concentrate, and purify via flash chromatography.

  • Mechanistic Causality: The Sonogashira coupling merges a palladium and a copper catalytic cycle[2]. The Pd(II) precatalyst is reduced in situ to the active 14-electron Pd(0) species. The weak C–I bond undergoes rapid oxidative addition to Pd(0). Simultaneously, CuI reacts with the terminal alkyne in the presence of Et 3​ N to form a nucleophilic copper acetylide. A rate-determining transmetalation transfers the acetylide to the Pd(II) center, followed by trans-cis isomerization and reductive elimination to forge the C–C bond and regenerate the Pd(0) catalyst[2].

Sonogashira Pd0 Pd(0)L2 Active Catalyst PdII_OA Trans-Pd(II)L2(Ar)I Oxidative Addition Pd0->PdII_OA Ar-I Addition PdII_TM Trans-Pd(II)L2(Ar)(C≡C-TMS) Transmetalation PdII_OA->PdII_TM Cu-Acetylide PdII_TM->Pd0 Reductive Elimination Cu_Cycle CuI / Et3N / TMSA Copper Acetylide Cu_Cycle->PdII_OA Transmetalation

Figure 2: Dual-cycle mechanism of the Pd/Cu-catalyzed Sonogashira cross-coupling.

Step 4: Chemoselective Desilylation

Objective: Cleave the TMS group to yield the final product, 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene.

  • Protocol: Dissolve the TMS-protected alkyne (1.0 equiv) in methanol (0.2 M). Add anhydrous K 2​ CO 3​ (2.0 equiv) and stir at room temperature for 2 hours. Monitor via TLC until complete consumption of the starting material. Dilute with water, extract with diethyl ether, dry over Na 2​ SO 4​ , and carefully concentrate under reduced pressure (the product may be volatile)[3].

  • Mechanistic Causality: The TMS group prevents unwanted Glaser homocoupling during the Sonogashira reaction. To unmask the terminal alkyne, K 2​ CO 3​ generates methoxide ions in methanol. The hard nucleophile (methoxide) attacks the hard electrophile (silicon), driven by the thermodynamic stability of the resulting Si–O bond. This forms a pentacoordinate silicon intermediate that collapses, expelling the acetylide anion. Rapid protonation by methanol yields the terminal alkyne[3].

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters and expected quantitative yields based on the mechanistic tuning described above.

Reaction StepTransformationReagents & CatalystTemp / TimeExpected Yield (%)Purity (HPLC)
Step 1 O-Alkylation2-Bromopropane, K 2​ CO 3​ , DMF80 °C / 8 h92 - 95%> 98%
Step 2 IodinationNIS, pure TFART / 12 h85 - 88%> 95%
Step 3 Sonogashira CouplingTMSA, Pd(PPh 3​ ) 2​ Cl 2​ , CuI, Et 3​ N60 °C / 6 h88 - 91%> 97%
Step 4 DesilylationK 2​ CO 3​ , MethanolRT / 2 h94 - 98%> 99%

Table 1: Summary of optimized synthetic conditions and quantitative yield metrics.

References

  • Kajigaeshi, S., et al. (1987). Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid / TFA. Chemistry Letters. Retrieved from[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from[Link]

Sources

Exploratory

2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary In modern medicinal chemistry and advanced materials science, the strategic placement of functional groups on aromatic scaffolds dictates both physical properties and biological efficacy. 2-Ethynyl-1-is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic placement of functional groups on aromatic scaffolds dictates both physical properties and biological efficacy. 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (CAS: 2301067-01-4) [1] has emerged as a highly versatile, bifunctional building block.

This compound features a unique triad of functionalities: a sterically demanding, electron-donating isopropoxy group; a metabolically robust, strongly electron-withdrawing trifluoromethyl (-CF3) group; and a highly reactive terminal alkyne. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, field-proven guide to the electronic profiling, synthetic methodologies, and downstream applications of this critical intermediate.

Molecular Architecture & Electronic Profiling

The reactivity of 2-ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene is governed by a distinct "push-pull" electronic system across the aromatic ring:

  • The Isopropoxy Group (-OiPr): Positioned at C1, this group provides resonance electron donation (+M effect) to the ring. In drug design, the -OiPr moiety is frequently utilized to occupy hydrophobic pockets while exhibiting higher resistance to cytochrome P450-mediated oxidative dealkylation compared to standard methoxy groups.

  • The Trifluoromethyl Group (-CF3): Positioned at C4 (para to the isopropoxy group), the -CF3 group exerts a strong electron-withdrawing effect (-I, -M). It significantly lowers the highest occupied molecular orbital (HOMO) of the arene, increasing overall metabolic stability.

  • The Terminal Alkyne (-C≡CH): Positioned at C2, the alkyne sits ortho to the electron-donating isopropoxy group but meta to the electron-withdrawing -CF3 group. This specific electronic environment polarizes the alkyne, rendering the terminal proton slightly more acidic than in an unsubstituted phenylacetylene. This acidity dramatically accelerates the formation of copper acetylide intermediates, making the molecule exceptionally primed for.

Physicochemical Data

To facilitate experimental planning, the core quantitative properties of the compound and its primary precursors are summarized below.

PropertyValue
Chemical Name 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene
CAS Registry Number 2301067-01-4[2]
Molecular Formula Cngcontent-ng-c834184739="" class="ng-star-inserted">12H11F3O
Molecular Weight 228.21 g/mol
Precursor CAS (Iodo- derivative) 1369872-66-1[3]
Precursor CAS (Bromo- derivative) 200956-54-3
Physical State Pale yellow to colorless liquid
Storage Conditions 2-8 °C, protect from light and moisture

Synthetic Methodologies

The most reliable, high-yielding route to this compound utilizes a of the corresponding aryl halide with trimethylsilylacetylene (TMSA), followed by a mild basic desilylation.

SyntheticWorkflow SM 2-Iodo-1-isopropoxy- 4-(trifluoromethyl)benzene Intermediate TMS-Protected Alkyne SM->Intermediate Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C TMSA TMS-Acetylene TMSA->Intermediate Product 2-Ethynyl-1-isopropoxy- 4-(trifluoromethyl)benzene Intermediate->Product K2CO3, MeOH RT, 2h

Fig 1: Two-step synthetic workflow for 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene.

Protocol 1: Sonogashira Cross-Coupling

Causality & Rationale: We strictly initiate the synthesis using the iodo-precursor (CAS: 1369872-66-1) rather than the bromo-variant. The lower bond dissociation energy of the C-I bond allows the oxidative addition of Palladium(0) to occur at milder temperatures (60 °C vs. >90 °C), preventing thermal cleavage of the sensitive isopropoxy ether. Triethylamine (Et3N) acts dually as the base to deprotonate the coordinated alkyne and as a co-solvent.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-iodo-1-isopropoxy-4-(trifluoromethyl)benzene (1.0 equiv) in a degassed mixture of THF and Et3N (1:1 v/v, 0.2 M).

  • Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 equiv) and Copper(I) iodide (CuI, 0.10 equiv).

  • Dropwise, add trimethylsilylacetylene (TMSA, 1.2 equiv).

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Self-Validating System: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). The starting aryl iodide is UV-active. The reaction is complete when the starting material spot disappears and a new, highly non-polar spot (the TMS-alkyne) emerges.

  • Filter the mixture through a pad of Celite to remove palladium and copper salts, concentrate in vacuo, and purify via flash column chromatography.

Protocol 2: TMS Deprotection

Causality & Rationale: While Tetrabutylammonium fluoride (TBAF) is a common desilylating agent, it is notoriously difficult to remove during aqueous workup and can cause unwanted side reactions with fluorinated aromatics. We utilize Potassium Carbonate (K2CO3) in Methanol—a mild solvolysis approach that cleanly removes the TMS group without risking the integrity of the -CF3 or -OiPr groups.

Step-by-Step Methodology:

  • Dissolve the purified TMS-protected intermediate in anhydrous Methanol (0.1 M).

  • Add anhydrous K2CO3 (1.5 equiv) in one portion.

  • Stir the suspension at room temperature for 2 hours.

  • Self-Validating System: Confirm completion via ^1^H NMR of a crude aliquot. The reaction is successful when the massive TMS singlet at ~0.2 ppm completely disappears, and a new sharp singlet corresponding to the terminal alkyne proton appears at approximately 3.3 ppm.

  • Quench with water, extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate to yield the pure target compound.

Reactivity & Applications in Medicinal Chemistry

The terminal alkyne of 2-ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene serves as a universal anchor point for divergent chemical biology and drug discovery applications.

Reactivity Core 2-Ethynyl-1-isopropoxy- 4-(trifluoromethyl)benzene Click 1,2,3-Triazole Derivatives (CuAAC Reaction) Core->Click Azides, Cu(I) CrossCoupling Internal Alkynes (Sonogashira/Heck) Core->CrossCoupling Aryl Halides, Pd/Cu Hydration Acetophenone Derivatives (Acid/Metal Catalysis) Core->Hydration H2O, Catalyst

Fig 2: Divergent reactivity profile of the terminal alkyne moiety.

Protocol 3: CuAAC (Click Chemistry) Ligation

Causality & Rationale: To synthesize 1,4-disubstituted 1,2,3-triazoles,. We generate Cu(I) in situ using Copper(II) sulfate and sodium ascorbate. The ascorbate serves as a continuous reducing agent, ensuring that any Cu(II) formed via ambient oxidation is immediately reduced back to the active Cu(I) species. This prevents the oxidative homocoupling (Glaser coupling) of our valuable terminal alkyne.

Step-by-Step Methodology:

  • Dissolve 2-ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (1.0 equiv) and the target organic azide (1.0 equiv) in a tert-butanol/water mixture (1:1 v/v).

  • Add Sodium Ascorbate (0.2 equiv) followed by CuSO4·5H2O (0.05 equiv).

  • Stir vigorously at room temperature for 12 hours.

  • Self-Validating System: The formation of the 1,2,3-triazole is definitively confirmed via ^1^H NMR by the appearance of a highly deshielded, characteristic triazole C-H singlet, typically resonating between 7.8 and 8.5 ppm.

Safety & Handling

As with all fluorinated aromatic alkynes, 2-ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene should be handled in a well-ventilated fume hood. Terminal alkynes can form explosive metal acetylides upon prolonged contact with heavy metals (e.g., silver, unalloyed copper) in the absence of a catalytic cycle. Store the compound in amber glassware under an inert atmosphere (Nitrogen or Argon) at 2-8 °C to prevent slow auto-oxidation or polymerization.

References

  • AA Blocks Product Catalog. 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4). Retrieved March 15, 2026. Available at:[Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at:[Link]

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Foundational

2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene structure elucidation

Structure Elucidation of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene: A Comprehensive Analytical Whitepaper Executive Summary The compound 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Structure Elucidation of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene: A Comprehensive Analytical Whitepaper

Executive Summary

The compound 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4) is a highly functionalized aromatic building block of significant interest in fragment-based drug discovery (FBDD) and agrochemical development[1]. The molecule presents a unique confluence of functional groups: a sterically demanding and electron-donating isopropoxy ether, a rigid, linear terminal alkyne, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this molecule, detailing the causality behind the spectroscopic phenomena observed in Multinuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Analytical Workflow Design

To establish absolute structural certainty, a multi-modal analytical approach is required. The workflow below outlines the orthogonal techniques employed, ensuring that the electronic, vibrational, and mass-to-charge characteristics of the molecule are cross-validated.

Workflow Sample 2-Ethynyl-1-isopropoxy- 4-trifluoromethyl-benzene (CAS 2301067-01-4) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS GC-MS (EI) Fragmentation Sample->MS Structure Confirmed Elucidation NMR->Structure IR->Structure MS->Structure

Orthogonal analytical workflow for the structural elucidation of the target fluorinated building block.

Multinuclear NMR Spectroscopy: Mechanistic Insights

Nuclear Magnetic Resonance (NMR) serves as the primary engine for structural verification. The presence of the ¹⁹F nucleus, boasting 100% natural abundance and a massive chemical shift dispersion, makes it an exceptionally sensitive probe for the local dielectric and magnetic shielding environment[2].

¹⁹F NMR: The Trifluoromethyl Probe

The -CF₃ group acts as a powerful diagnostic handle. Because the fluorine atoms are chemically and magnetically equivalent, and isolated from any adjacent protons by the quaternary C-4 carbon, the ¹⁹F NMR spectrum exhibits a sharp, intense singlet.

  • Chemical Shift Causality: The trifluoromethyl group attached to an aromatic ring typically resonates between -60 and -64 ppm[3][4]. For this specific electronic environment—where the electron-withdrawing nature of the -CF₃ is slightly counterbalanced by the para-isopropoxy group's resonance donation (+M effect)—the signal is expected at approximately -62.0 ppm .

¹H NMR: Spin-System Dynamics

The ¹H NMR spectrum is defined by three distinct regions:

  • The Isopropoxy Group: The -OCH(CH₃)₂ moiety yields a classic first-order splitting pattern. The methine proton (-CH) is split by the six equivalent methyl protons into a septet at ~4.65 ppm, while the methyl protons appear as a highly integrated doublet at ~1.40 ppm[5][6]. The profound deshielding of the methine proton is caused by the adjacent electronegative oxygen atom.

  • The Terminal Alkyne: The ethynyl proton (≡C-H) appears as a sharp singlet at ~3.30 ppm[7]. The relatively upfield shift for an sp-hybridized carbon (compared to alkenes) is due to the diamagnetic anisotropy of the alkyne's cylindrical π-electron cloud, which shields the terminal proton when aligned with the external magnetic field.

  • The Aromatic Core (ABX/AMX System): The substitution pattern dictates the chemical shifts. H-6 (ortho to the isopropoxy group) is shielded by the oxygen's lone pair resonance, appearing upfield at ~6.95 ppm. H-5 (ortho to -CF₃) is heavily deshielded by the inductive (-I) and hyperconjugative effects of the fluorines, appearing at ~7.50 ppm. H-3 sits between the alkyne and the -CF₃ group, resonating at ~7.70 ppm.

¹³C NMR: Scalar Coupling Phenomena

The ¹³C spectrum is complicated by ¹³C-¹⁹F scalar coupling. The carbon directly attached to the three fluorines (the -CF₃ carbon) splits into a massive quartet ( 1JCF​≈272 Hz) around 124 ppm. The adjacent aromatic carbon (C-4) also splits into a smaller quartet ( 2JCF​≈33 Hz) near 123 ppm. The alkyne carbons are distinct, appearing at ~82 ppm and ~79 ppm, confirming the preservation of the triple bond.

Table 1: Synthesized NMR Assignments (CDCl₃, 400 MHz for ¹H / 100 MHz for ¹³C)

NucleusChemical Shift (ppm)MultiplicityCoupling (J in Hz)Structural Assignment
¹H 7.70d2.0Aromatic H-3
¹H 7.50dd8.5, 2.0Aromatic H-5
¹H 6.95d8.5Aromatic H-6
¹H 4.65septet6.1Isopropoxy -CH
¹H 3.30s-Ethynyl ≡C-H
¹H 1.40d6.1Isopropoxy -CH₃ (6H)
¹⁹F -62.0s-Trifluoromethyl -CF₃
¹³C 124.0q 1JCF​ = 272-CF₃ carbon
¹³C 123.0q 2JCF​ = 33Aromatic C-4

Vibrational & Mass Spectrometric Profiling

FT-IR Spectroscopy

Infrared spectroscopy provides immediate confirmation of the terminal alkyne and the fluorinated moiety. The high s-character (50%) of the sp-hybridized terminal alkyne carbon results in a remarkably stiff C-H bond. This manifests as a sharp, highly diagnostic stretching vibration around 3300 cm⁻¹ [8][9][10]. The C≡C triple bond stretch is observed as a weaker band near 2110 cm⁻¹[9][10]. The -CF₃ group dominates the fingerprint region with intense, broad C-F stretching bands between 1100 and 1300 cm⁻¹.

Table 2: Key IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3290 - 3310Strong, Sharp≡C-H stretchConfirms terminal ethynyl group
2100 - 2120Weak-MediumC≡C stretchConfirms alkyne preservation
1100 - 1300Very StrongC-F stretchConfirms trifluoromethyl group
1240 - 1260StrongC-O stretchConfirms aryl-alkyl ether linkage
GC-MS (Electron Ionization) Fragmentation

Under standard 70 eV Electron Ionization (EI), the molecule ( Mw​=228.21 g/mol ) exhibits a distinct molecular ion peak [M]+∙ at m/z 228. The presence of the isopropoxy group triggers a highly specific, thermodynamically driven fragmentation: the loss of a neutral propene molecule (42 Da) via a McLafferty-type rearrangement or inductive cleavage, yielding a stable phenol-like radical cation at m/z 186.

MS_Frag M_plus [M]+• (m/z 228) C12H11F3O+ Loss_CH3 [M - CH3]+ m/z 213 M_plus->Loss_CH3 -CH3 radical (-15 Da) Loss_Propene [M - C3H6]+• m/z 186 M_plus->Loss_Propene -Propene (-42 Da) Loss_CF3 [M - C3H6 - CF3]+ m/z 117 Loss_Propene->Loss_CF3 -CF3 radical (-69 Da)

Primary EI-MS fragmentation pathways driven by the isopropoxy and trifluoromethyl groups.

Standardized Experimental Protocols

To ensure reproducibility and self-validation across laboratories, the following protocols must be strictly adhered to:

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal ¹H/¹³C standard. For ¹⁹F referencing, add a capillary of trichlorofluoromethane (CFCl₃, 0 ppm) or rely on the spectrometer's unified scale[4].

  • ¹H NMR Acquisition: Execute a standard 1D proton sequence (e.g., zg30 on Bruker systems). Use a spectral width of 12 ppm, centered at 5 ppm. Acquire 16 scans with a 1-second relaxation delay (D1).

  • ¹⁹F NMR Acquisition: Execute a ¹H-decoupled ¹⁹F sequence (zgig) to collapse any potential long-range H-F couplings, ensuring the -CF₃ signal is a perfect singlet. Set the spectral width to 250 ppm to capture the wide chemical shift dispersion inherent to fluorinated aromatics[11].

  • ¹³C NMR Acquisition: Utilize an inverse-gated decoupling sequence (zgig) if quantitative integration is required, or standard power-gated decoupling (zgpg30) for routine elucidation. Acquire a minimum of 512 scans due to the low natural abundance of ¹³C and the signal splitting caused by the JCF​ couplings.

Protocol B: ATR-FTIR Spectroscopy
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis: Deposit 1-2 mg of the neat compound onto the crystal. Apply the pressure anvil to ensure intimate contact between the sample and the diamond sensor.

  • Acquisition: Collect 32 scans from 4000 cm⁻¹ to 400 cm⁻¹. Ensure the 3300 cm⁻¹ (alkyne C-H) and 1100-1300 cm⁻¹ (C-F) regions are not saturated; if transmission drops below 10%, reduce the anvil pressure or sample volume.

Conclusion

The structural elucidation of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene relies on the synergistic interpretation of specific spectroscopic markers. The ¹⁹F NMR singlet at -62.0 ppm definitively maps the trifluoromethyl group, while the diagnostic 3300 cm⁻¹ IR stretch and 3.30 ppm ¹H NMR singlet confirm the terminal alkyne. The isopropoxy group's identity is locked in by the distinct septet/doublet NMR pattern and the predictable loss of 42 Da (propene) in EI-MS. Together, these self-validating data streams provide unequivocal proof of the molecular architecture.

Sources

Exploratory

Comprehensive Technical Guide on 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (CAS 2301067-01-4): Reactivity Profiling and Synthetic Applications

Executive Summary In modern drug discovery and materials science, the strategic incorporation of fluorine and sterically tunable ether linkages is a proven tactic for optimizing pharmacokinetic properties. 2-Ethynyl-1-is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of fluorine and sterically tunable ether linkages is a proven tactic for optimizing pharmacokinetic properties. 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (CAS: 2301067-01-4) is a highly specialized, bifunctional building block designed for late-stage functionalization[1]. Featuring a push-pull electronic system on a central benzene ring and a terminal alkyne handle, this compound serves as an elite precursor for synthesizing complex heterocycles, bioconjugates, and extended conjugated materials.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for utilizing this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling reactions.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of CAS 2301067-01-4 is critical for predicting its behavior in biphasic reaction conditions and its eventual influence on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2].

PropertyValue / DescriptorExperimental & Predictive Significance
CAS Number 2301067-01-4Unique identifier for procurement and database indexing[1].
Molecular Formula C₁₂H₁₁F₃OConfirms the presence of the trifluoromethyl and isopropoxy groups.
Molecular Weight 228.21 g/mol Low molecular weight allows for downstream coupling without violating Lipinski's Rule of 5.
Terminal Alkyne pKa ~24 - 25 (predicted)Sufficiently acidic for deprotonation by mild amine bases (e.g., Et₃N) during transition-metal catalysis.
Steric Profile High (ortho-isopropoxy)The bulky isopropoxy group provides steric shielding, which can dictate the regioselectivity of incoming electrophiles.

Mechanistic Rationale & Electronic Architecture

The synthetic utility of 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene is dictated by the synergistic electronic effects of its substituents:

  • Trifluoromethyl Group (-CF₃): Positioned para to the isopropoxy group, the -CF₃ moiety exerts a strong electron-withdrawing effect (-I, -M). In medicinal chemistry, this group drastically improves metabolic stability by blocking cytochrome P450-mediated oxidation and increases lipophilicity (LogP) to enhance cellular permeability[3].

  • Isopropoxy Group (-O-iPr): This electron-donating group (+M) enriches the electron density of the aromatic ring. However, its significant steric bulk also acts as a conformational lock, restricting the rotation of adjacent functional groups and shielding the ortho-alkyne from unwanted side reactions.

  • Terminal Alkyne (-C≡CH): The sp-hybridized carbon provides a highly reactive, yet stable, handle for click chemistry and cross-coupling. The push-pull dynamic between the -O-iPr and -CF₃ groups subtly polarizes the alkyne, priming it for oxidative addition and cycloaddition pathways[4].

ElectronicArchitecture Central Benzene Ring (Core Scaffold) CF3 Trifluoromethyl (-CF3) Electron-Withdrawing (-I, -M) Metabolic Stability Central->CF3 -I / -M effect (pulls density) Alkyne Terminal Alkyne (-C≡CH) Reactive Handle (sp-hybridized) Central->Alkyne Inductive modulation Isopropoxy Isopropoxy Group (-OiPr) Electron-Donating (+M) Steric Shielding Isopropoxy->Central +M effect (ortho/para directing)

Figure 1. Electronic push-pull architecture of CAS 2301067-01-4.

Experimental Workflows (Self-Validating Protocols)

To maximize the utility of this building block, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles. The triazole ring acts as a robust, metabolically stable bioisostere for amide bonds[5].

Causality & Design Choices:

  • Catalyst Generation: We use CuSO₄·5H₂O combined with Sodium Ascorbate (NaAsc). NaAsc reduces Cu(II) to the catalytically active Cu(I) in situ. This is vastly superior to using direct Cu(I) salts (like CuI), which are prone to disproportionation and oxidation in air, leading to unwanted Glaser homocoupling of the alkyne[4].

  • Solvent System: A 1:1 mixture of tert-butanol (t-BuOH) and water ensures simultaneous solvation of the highly lipophilic CAS 2301067-01-4 and the inorganic catalyst salts.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (1.0 mmol) and the desired organic azide (1.1 mmol) in 5 mL of t-BuOH.

  • Aqueous Phase Addition: Add 5 mL of deionized water to the mixture. Stir vigorously to create a fine suspension.

  • Catalyst Activation: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed immediately by Sodium Ascorbate (0.10 mmol, 10 mol%). Validation Check: The solution should briefly turn yellow/brown (formation of Cu(I) intermediate) before settling into a pale suspension.

  • Reaction: Stir at room temperature for 8–12 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly UV-active alkyne spot indicates completion.

  • Workup (Crucial for Trustworthiness): Dilute with 10 mL of EtOAc and wash with 10 mL of 0.1 M EDTA solution. Causality: EDTA chelates residual copper, preventing transition-metal toxicity in downstream biological assays. Extract, dry over MgSO₄, and concentrate.

Protocol B: Sonogashira Cross-Coupling

The Sonogashira reaction enables the construction of internal alkynes by coupling the terminal alkyne with an aryl or vinyl halide[6]. This is essential for extending the conjugated pi-system of the molecule.

Causality & Design Choices:

  • Co-Catalysis: CuI is used to form a copper acetylide intermediate, which is highly nucleophilic and rapidly undergoes transmetalation with the Pd(II) complex. This drastically lowers the activation energy of the reaction[7].

  • Anaerobic Conditions: Strict degassing is mandatory. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming the starting material and complicating purification[6].

Step-by-Step Methodology:

  • Degassing: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%). Seal the flask and purge with Argon via three vacuum/Argon cycles.

  • Reagent Addition: Dissolve CAS 2301067-01-4 (1.2 mmol) in anhydrous, degassed Triethylamine (Et₃N, 5.0 mL). Inject this solution into the Schlenk flask. Causality: Et₃N acts as both the solvent and the base required to deprotonate the alkyne.

  • Reaction: Heat the mixture to 60°C under Argon for 6–8 hours. Validation Check: A white precipitate of triethylammonium halide salt will form, visually confirming the progression of the cross-coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the ammonium salts and catalyst debris, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

SyntheticWorkflow Start CAS 2301067-01-4 (Terminal Alkyne) CuAAC CuAAC (Click Chemistry) CuSO4, NaAsc, t-BuOH/H2O Start->CuAAC Sonogashira Sonogashira Coupling Pd(PPh3)4, CuI, Et3N Start->Sonogashira Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole + R-N3 (Azide) InternalAlkyne Internal Alkyne (Extended Scaffold) Sonogashira->InternalAlkyne + R-X (Aryl Halide)

Figure 2. Divergent synthetic workflows utilizing the terminal alkyne handle.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics and reaction parameters when utilizing CAS 2301067-01-4 in the aforementioned protocols, synthesized from established literature on structurally analogous trifluoromethylated alkynes[3],[5],[7].

Reaction TypeCatalyst SystemBase / AdditiveTempTimeExpected YieldPrimary Byproduct Risk
CuAAC CuSO₄ (5 mol%) / NaAsc (10 mol%)None25°C8–12 h85–95% Glaser homocoupling (if O₂ is present)
Sonogashira Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃N (Solvent/Base)60°C6–8 h75–88% Dehalogenation of Aryl Halide
RuAAC (Alternative) Cp*RuCl(PPh₃)₂ (5 mol%)None80°C12 h60–70% 1,5-disubstituted triazole isomers

Note: Yields are highly dependent on the electronic nature of the coupling partner (azide or aryl halide). Electron-deficient azides generally accelerate the CuAAC reaction rate.

References

  • AA Blocks Product Index : 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene. Retrieved from[Link]

  • ResearchGate : Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Retrieved from[Link]

  • ACS Publications : Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Retrieved from [Link]

  • NIH / PMC : Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved from [Link]

  • RSC Advances : Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • RSC Advances : DFT and AFIR study on the copper(I)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis. Retrieved from [Link]

Sources

Foundational

Starting materials for 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene synthesis

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene Introduction The synthesis of highly functionalized aromatic compounds is a cornerstone of modern medicinal and materials c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

Introduction

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern medicinal and materials chemistry. Molecules incorporating both a trifluoromethyl group and a terminal alkyne are of particular interest to drug development professionals. The trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity, while the ethynyl (-C≡CH) group serves as a versatile handle for further chemical modification, such as "click" chemistry, or as a pharmacophore itself.

This guide provides a detailed, technically-grounded overview of a robust synthetic pathway to 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene. As a senior application scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify the choice of reagents and conditions, and provide actionable, field-proven protocols for researchers and scientists. The narrative is structured to be a self-validating system, where each step logically follows from the last, grounded in authoritative chemical literature.

Retrosynthetic Analysis and Strategic Overview

A logical and efficient synthesis requires a sound retrosynthetic strategy. The target molecule, 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene, is a trisubstituted benzene ring. The most powerful and modular disconnection is at the aryl-alkyne bond, pointing towards a late-stage Sonogashira cross-coupling reaction.[1][2] This approach allows for the secure construction of the substituted aromatic core before introducing the reactive alkyne moiety.

The proposed retrosynthesis is as follows:

  • Disconnection 1 (C-C bond): The target molecule 4 can be synthesized via a Sonogashira coupling. This requires an aryl halide precursor, 3 (2-Bromo-1-isopropoxy-4-trifluoromethyl-benzene), and a suitable acetylene source. Using trimethylsilylacetylene (TMSA) is often preferred for its ease of handling, followed by a simple deprotection step.[3]

  • Disconnection 2 (C-O bond): The isopropoxy ether in precursor 3 can be readily formed through a Williamson ether synthesis. This involves the reaction of a phenoxide, derived from 2-Bromo-4-(trifluoromethyl)phenol (2 ), with an isopropyl halide.[4]

  • Disconnection 3 (C-Br bond): The brominated phenol 2 can be accessed by the direct electrophilic bromination of the commercially available starting material, 4-(trifluoromethyl)phenol (1 ). The strong ortho-, para-directing effect of the hydroxyl group ensures high regioselectivity.[5]

This multi-step approach leverages common, high-yielding, and well-understood reactions, starting from readily available commercial materials.

G cluster_r3 cluster_r2 cluster_r1 mol4 Target Molecule (4) 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene mol3 Precursor (3) 2-Bromo-1-isopropoxy-4-trifluoromethyl-benzene mol4->mol3 Sonogashira Coupling (Disconnection 1) mol2 Intermediate (2) 2-Bromo-4-(trifluoromethyl)phenol mol3->mol2 Williamson Ether Synthesis (Disconnection 2) reagents3 + Trimethylsilylacetylene mol1 Starting Material (1) 4-(Trifluoromethyl)phenol mol2->mol1 Electrophilic Bromination (Disconnection 3) reagents2 + 2-Bromopropane reagents1 + Bromine

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 2-Bromo-4-(trifluoromethyl)phenol (2)

Principle: Electrophilic Aromatic Substitution

The synthesis commences with the selective bromination of 4-(trifluoromethyl)phenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (Br+) to the positions ortho to it. Since one ortho position is sterically unhindered, monosubstitution occurs with high regioselectivity.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted phenols.[5]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)phenol (15.0 g, 92.6 mmol) in dichloromethane (DCM, 200 mL). Cool the solution to 0 °C using an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (4.8 mL, 92.6 mmol) in DCM (50 mL). Add this solution dropwise to the stirred phenol solution over 1 hour, ensuring the temperature remains below 5 °C. The solution will change from colorless to a reddish-brown.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 12-16 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears. Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or vacuum distillation to yield pure 2-Bromo-4-(trifluoromethyl)phenol as a light brown liquid or low-melting solid.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(Trifluoromethyl)phenol162.1115.0 g92.6
Bromine159.814.8 mL (14.8 g)92.6
Dichloromethane (DCM)84.93~250 mL-
Sodium Thiosulfate158.11As needed-
Sodium Sulfate142.04As needed-

Part 2: Synthesis of 2-Bromo-1-isopropoxy-4-trifluoromethyl-benzene (3)

Principle: Williamson Ether Synthesis

This reaction is a classic Sₙ2 pathway for forming ethers. The phenolic proton of intermediate 2 is first removed by a base (potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropyl halide (2-bromopropane), displacing the bromide and forming the desired ether linkage. Acetone is an excellent solvent for this reaction as it is polar aprotic and readily dissolves the organic reactants while allowing for easy removal of the inorganic base by filtration.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-Bromo-4-(trifluoromethyl)phenol (10.0 g, 41.5 mmol), anhydrous potassium carbonate (K₂CO₃, 8.6 g, 62.2 mmol), and acetone (150 mL).

  • Alkyl Halide Addition: Add 2-bromopropane (5.8 mL, 7.6 g, 62.2 mmol) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C). Maintain reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate (100 mL), transfer to a separatory funnel, and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product. Further purification by column chromatography on silica gel (eluting with hexane) will provide the pure 2-Bromo-1-isopropoxy-4-trifluoromethyl-benzene.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-4-(trifluoromethyl)phenol241.0010.0 g41.5
Potassium Carbonate138.218.6 g62.2
2-Bromopropane122.995.8 mL (7.6 g)62.2
Acetone58.08150 mL-

Part 3: Synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (4)

Principle: Sonogashira Cross-Coupling

The final step is the palladium- and copper-catalyzed Sonogashira coupling.[1][2] This reaction forms a carbon-carbon bond between the sp² carbon of the aryl bromide and the sp carbon of a terminal alkyne. The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[7] The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[7] Using trimethylsilylacetylene (TMSA) provides a stable and safe source of the alkyne, which is deprotected in a subsequent step.

Experimental Protocol

Step 3a: Sonogashira Coupling with TMSA

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 2-Bromo-1-isopropoxy-4-trifluoromethyl-benzene (5.0 g, 17.7 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 310 mg, 0.44 mmol, 2.5 mol%), and copper(I) iodide (CuI, 84 mg, 0.44 mmol, 2.5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 75 mL) and tetrahydrofuran (THF, 25 mL) via syringe. Stir to dissolve the solids. Add trimethylsilylacetylene (TMSA, 3.7 mL, 2.6 g, 26.5 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting aryl bromide.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with THF.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude silyl-protected product. This is often carried directly to the next step without further purification.

Step 3b: Desilylation

  • Reaction Setup: Dissolve the crude TMS-protected alkyne from the previous step in a mixture of methanol (100 mL) and THF (20 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 4.9 g, 35.4 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, remove the bulk of the solvent via rotary evaporation. Add water (100 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (4 ).

Overall Synthesis Workflow

Caption: Forward synthesis workflow diagram.

Safety Considerations

  • Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane (DCM): Is a volatile and suspected carcinogen. All operations should be performed in a fume hood.

  • Strong Bases (K₂CO₃): Can be corrosive and irritating. Avoid inhalation of dust and skin contact.

  • Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.

  • Solvents: Organic solvents like acetone, THF, and triethylamine are flammable. Ensure all heating is done using heating mantles or oil baths, away from open flames.

Conclusion

The synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene can be reliably achieved through a three-stage process: electrophilic bromination, Williamson ether synthesis, and a concluding Sonogashira cross-coupling reaction. This pathway is efficient, scalable, and employs well-established chemical transformations, making it highly suitable for research and development environments. Careful control of reaction conditions and rigorous purification at each stage are paramount to obtaining the final product in high purity. This guide provides the necessary technical detail and theoretical grounding for scientists to successfully execute this synthesis.

References

  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

  • AA Blocks. (n.d.). 2-Bromo-1-isopropoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2018). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. Molecules, 23(10), 2636. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air. Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Cross-Coupling of meso-Epoxides with Aryl Halides. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

Exploratory

Retrosynthetic Analysis and Process Development for 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Strategic Disconnections The molecule 2-Ethynyl-1-isopropoxy-4-trifluoromethy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Strategic Disconnections

The molecule 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4) is a highly specialized fluorinated building block. Its structural motif—a central benzene ring functionalized with an electron-donating isopropoxy group, a reactive terminal alkyne, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group—makes it a highly sought-after intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of CFTR modulators and targeted kinase inhibitors.

Designing a scalable synthesis for this molecule requires navigating the push-pull electronic environment of the aromatic ring while managing the steric bulk of the isopropoxy moiety. As a Senior Application Scientist, I approach this synthesis by working backward from the target, breaking the molecule down into three highly reliable, field-proven transformations.

The Retrosynthetic Strategy
  • Disconnection 1 (C–C Bond): The terminal alkyne is disconnected via a Sonogashira cross-coupling transform, leading back to an aryl bromide precursor.

  • Disconnection 2 (C–O Bond): The isopropoxy ether is disconnected via a Williamson etherification transform, revealing a substituted phenol.

  • Disconnection 3 (C–Br Bond): The aryl bromide is disconnected via an electrophilic aromatic substitution (bromination) transform, leading to the commercially available and cost-effective starting material, 4-(trifluoromethyl)phenol.

Retrosynthesis Target 2-Ethynyl-1-isopropoxy- 4-trifluoromethyl-benzene Int1 2-Bromo-1-isopropoxy- 4-trifluoromethyl-benzene Target->Int1 Sonogashira Disconnection Int2 2-Bromo-4- (trifluoromethyl)phenol Int1->Int2 Ether Disconnection SM 4-(Trifluoromethyl)phenol Int2->SM Bromination Disconnection

Caption: Retrosynthetic pathway for 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene.

Forward Synthesis: Mechanistic Causality & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following sections detail not only the how, but the why behind each experimental choice. Every protocol is designed as a self-validating system, incorporating in-process controls (IPCs) that guarantee the success of the workflow before proceeding to the next step.

Step 1: Regioselective Electrophilic Aromatic Bromination

Mechanistic Causality: The starting material, 4-(trifluoromethyl)phenol, features two directing groups. The hydroxyl (-OH) group is strongly activating and ortho/para-directing. Conversely, the -CF₃ group is strongly deactivating and meta-directing. Because the para position relative to the -OH group is sterically blocked by the -CF₃ group, both substituents synergistically direct the incoming bromonium ion (Br⁺) exclusively to the ortho position. This electronic reinforcement allows for a highly regioselective direct bromination using elemental bromine without the need for harsh Lewis acid catalysts .

Self-Validating Protocol:

  • Initiation: Dissolve 32.0 g of 4-(trifluoromethyl)phenol in 200 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a dropping funnel and a scrubber system (to capture HBr gas).

  • Thermal Control: Cool the vessel to 0 °C using an ice bath. Rationale: Controlling the exotherm prevents over-bromination and oxidative side reactions.

  • Addition: Slowly add an equimolar amount of elemental bromine (Br₂) dropwise over 2 hours.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 12 hours.

  • IPC & Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the starting material spot validates the reaction's completion.

  • Quenching: Wash the reaction system with saturated aqueous sodium bicarbonate (NaHCO₃) until neutral. Validation: The cessation of effervescence (CO₂ gas release) physically confirms the complete neutralization of residual HBr and unreacted Br₂.

  • Isolation: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure to yield 2-bromo-4-(trifluoromethyl)phenol as a thick liquid.

Step 2: Williamson Etherification (Isopropylation)

Mechanistic Causality: The phenolic proton is acidic enough to be deprotonated by a mild base like potassium carbonate (K₂CO₃), generating a highly nucleophilic phenoxide anion. To install the isopropyl group, 2-bromopropane is selected over 2-chloropropane. Why? The secondary carbon of the isopropyl group is sterically hindered, which slows down the Sₙ2 displacement. The bromide ion is a superior leaving group compared to chloride, compensating for this steric penalty. Furthermore, N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent because it poorly solvates the phenoxide anion, leaving it "naked" and highly reactive.

Self-Validating Protocol:

  • Deprotonation: Charge a flask with 2-bromo-4-(trifluoromethyl)phenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and DMF. Stir for 30 minutes at room temperature to ensure complete phenoxide formation.

  • Alkylation: Add 2-bromopropane (1.2 eq) dropwise. Heat the mixture to 65 °C for 8 hours.

  • IPC & Validation: Monitor by LC-MS. The shift in retention time and the emergence of the [M+H]⁺ peak corresponding to the isopropoxy product validates successful alkylation.

  • Workup: Cool to room temperature and dilute heavily with water to dissolve inorganic salts. Extract with ethyl acetate (EtOAc).

  • Purification: Wash the organic layer extensively with brine (5x). Validation: DMF is notorious for complicating downstream purification; multiple brine washes physically partition the DMF into the aqueous layer, validated by the absence of a DMF peak (~2.9 ppm) in the crude ¹H NMR.

  • Isolation: Dry and concentrate to afford 2-bromo-1-isopropoxy-4-(trifluoromethyl)benzene .

Step 3: Sonogashira Cross-Coupling & Desilylation

Mechanistic Causality: Installing a terminal alkyne directly using ethyne gas is hazardous and often leads to unwanted Glaser homocoupling. Instead, trimethylsilylacetylene (TMSA) is used as a safe, liquid surrogate. The reaction utilizes PdCl₂(PPh₃)₂ as a robust, cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Copper(I) iodide (CuI) acts as a critical co-catalyst, forming a copper acetylide intermediate that undergoes rapid transmetalation with the sterically hindered aryl-palladium complex .

SonogashiraCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br Transmet Transmetalation [Ar-Pd(II)-(C≡C-TMS)] OxAdd->Transmet RedElim Reductive Elimination [Ar-C≡C-TMS] Transmet->RedElim RedElim->Pd0 - Product CuCycle Copper Acetylide [Cu-C≡C-TMS] CuCycle->Transmet + Cu transfer

Caption: Catalytic cycle of the Sonogashira cross-coupling step.

Self-Validating Protocol:

  • Degassing: In a Schlenk flask, dissolve 2-bromo-1-isopropoxy-4-(trifluoromethyl)benzene in triethylamine (Et₃N). Degas the solution by bubbling argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) catalyst and promotes alkyne homocoupling.

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) under argon.

  • Coupling: Add trimethylsilylacetylene (1.5 eq) and heat the sealed flask to 70 °C for 12 hours.

  • IPC: GC-MS monitoring is utilized to track the conversion of the aryl bromide to the TMS-alkyne intermediate.

  • Filtration: Cool and filter the mixture through a pad of Celite to remove precipitated triethylammonium bromide salts and spent metal catalysts. Concentrate the filtrate.

  • Deprotection (Desilylation): Dissolve the crude TMS-protected intermediate in methanol. Add K₂CO₃ (1.0 eq) and stir at room temperature for 2 hours.

  • Final Validation: Following aqueous workup and silica gel column chromatography, the final product is isolated. Validation: The appearance of a sharp terminal alkyne C–H stretch (~3300 cm⁻¹) in FT-IR, or a characteristic singlet at ~3.2 ppm in ¹H NMR, serves as an orthogonal validation of successful deprotection.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction metrics derived from process chemistry scale-up principles. These parameters ensure high throughput while maintaining stringent purity profiles required for pharmaceutical intermediates.

StepTransformationKey Reagents & CatalystsConditions (Temp / Time)Typical YieldTarget Purity Profile
1 Electrophilic BrominationBr₂, DCM0 °C to RT, 14 h85 – 90%>98% (GC-MS)
2 Williamson Etherification2-Bromopropane, K₂CO₃, DMF65 °C, 8 h75 – 82%>95% (¹H NMR)
3a Sonogashira CouplingTMSA, PdCl₂(PPh₃)₂, CuI, Et₃N70 °C, 12 h80 – 85%>95% (LC-MS)
3b TMS DeprotectionK₂CO₃, MeOHRT, 2 h90 – 95%>99% (HPLC)

Conclusion

The synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene exemplifies the elegance of modern process chemistry. By strategically leveraging the inherent electronic directing effects of the trifluoromethyl and hydroxyl groups, we establish a highly regioselective foundation. The subsequent etherification and palladium-catalyzed cross-coupling steps are optimized for steric tolerance and catalytic turnover. By adhering to the self-validating protocols and in-process controls outlined in this guide, researchers can achieve highly reproducible yields and exceptional purity profiles suitable for advanced drug discovery campaigns.

References

  • Title: 2-Bromo-1-isopropoxy-4-(trifluoromethyl)benzene Compound Summary Source: PubChem, National Institutes of Health URL: [Link]

  • Title: WO2006013048A1 - Indole, indazole or indoline derivatives (Details on Sonogashira coupling of 2-bromo-4-(trifluoromethyl)aryl systems)
  • Title: 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4) Product Specifications Source: AA Blocks URL: [Link]

Foundational

Harnessing the Electron-Withdrawing Power of the Trifluoromethyl Group in Aryl Alkyne Chemistry: A Technical Guide

Introduction: The Physicochemical Paradigm of the -CF3 Group As a Senior Application Scientist navigating the intersection of synthetic methodology and drug design, I consistently emphasize to research teams that the tri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Paradigm of the -CF3 Group

As a Senior Application Scientist navigating the intersection of synthetic methodology and drug design, I consistently emphasize to research teams that the trifluoromethyl (-CF3) group is not merely a "fat hydrogen" or a "pseudo-halogen." It is a profound electronic modulator. The -CF3 group is recognized as one of the most powerful electron-withdrawing substituents in structural organic chemistry, primarily exerting its influence through strong σ -inductive effects rather than resonance [[1]](). When installed on an aryl ring, it fundamentally alters the electron density of conjugated systems, including tethered alkynes. This electronic depletion lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), transforming a typically nucleophilic π -system into a highly reactive electrophilic center.

Electronic Modulation and Alkyne Polarization

The reactivity of aryl alkynes is dictated by the electron density across the C≡C triple bond. In a standard phenylacetylene, the alkyne is relatively electron-rich. However, introducing a -CF3 group at the para or meta position of the aryl ring induces a long-range dipole. The strongly electronegative fluorine atoms pull electron density through the σ -framework, polarizing the alkyne. This polarization has two critical consequences:

  • Enhanced Electrophilicity : The β -carbon of the alkyne becomes significantly more susceptible to nucleophilic attack.

  • Regiocontrol in Cycloadditions : The distinct electronic bias pre-organizes transition states during concerted or stepwise additions, dictating strict regioselectivity.

Electronic_Logic CF3 Trifluoromethyl (-CF3) Strong Inductive Withdrawal Aryl Aryl Ring Electron Depletion CF3->Aryl -I effect Alkyne Alkyne Triple Bond Polarization & LUMO Lowering Aryl->Alkyne pi-polarization Reactivity Enhanced Electrophilicity & Regioselective Attack Alkyne->Reactivity Nucleophile/Dipole affinity

Logical flow of electronic effects from the -CF3 group to alkyne reactivity.

Impact on Catalytic Transformations

Azide-Alkyne Cycloadditions (Click Chemistry)

In the realm of click chemistry, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the presence of a -CF3 group on the aryl alkyne dramatically accelerates the reaction kinetics. The electron-withdrawing nature stabilizes the intermediate copper acetylide and facilitates the subsequent nucleophilic attack by the azide, enabling the efficient synthesis of 4-CF3-1,2,3-triazoles [[2]](). Furthermore, in Ruthenium-Catalyzed Azide-Alkyne Cycloadditions (RuAAC), the polarity induced by the -CF3 group can override standard steric biases, leading to unique regiochemical outcomes, such as the selective formation of 1,5-disubstituted triazoles 3.

Radical Additions and Oxytrifluoromethylation

The electronic nature of the aryl alkyne also governs radical pathways. For instance, during the reaction of anodically generated trifluoromethyl radicals with aryl alkynes, two competing pathways emerge: aryl trifluoromethylation versus oxytrifluoromethylation of the alkyne. Substrates with electron-withdrawing groups (like -CF3) modulate the stability of the intermediate vinyl radicals, subtly shifting the product distribution toward α -trifluoromethyl ketones 4.

Table 1: Physicochemical Parameters and Reactivity Metrics of Aryl Alkyne Substituents
SubstituentHammett Constant ( σp​ )Lipophilicity ( π )Electronic Effect on AlkyneDominant Reactivity Shift in Cycloadditions
-OCH3 -0.27-0.02Electron-donatingDecelerated kinetics; nucleophilic character
-H 0.000.00NeutralBaseline reactivity
-F +0.06+0.14Weakly withdrawingSlight electrophilic enhancement
-CF3 +0.54+0.88Strongly withdrawingHigh electrophilicity; strict regiocontrol

Experimental Workflows & Protocols

To leverage the unique reactivity of CF3-substituted aryl alkynes, robust and self-validating protocols are essential. The following methodology details the copper-catalyzed synthesis of 4-CF3-1,2,3-triazoles, optimized for high yield and regioselectivity 2.

Causality Check: Why these specific conditions? The use of DBU (a strong, non-nucleophilic base) ensures the efficient deprotonation of the terminal alkyne, while Phenanthroline (Phen) stabilizes the Cu(I) oxidation state, preventing its disproportionation or oxidation to Cu(II). This stabilization is critical when dealing with electron-deficient, less coordinating CF3-alkynes.

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the CF3-aryl alkyne (1.0 mmol) and the corresponding azide (1.2 mmol).

  • Catalyst & Ligand Assembly: Add Copper(I) Iodide (CuI, 10 mol%, 0.1 mmol) and 1,10-Phenanthroline (Phen, 10 mol%, 0.1 mmol) to the vessel.

  • Solvent & Base Introduction: Evacuate and backfill the tube with Argon three times. Inject anhydrous Acetonitrile ( CH3​CN , 5.0 mL) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv, 2.0 mmol).

  • Reaction Execution: Seal the tube and stir the mixture at 65 °C for 4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The rapid disappearance of the alkyne spot confirms the kinetic acceleration driven by the -CF3 group.

  • Quench & Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NH4​Cl (10 mL) to break the copper complexes. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 1,4-disubstituted triazole.

Workflow Prep 1. Reagent Prep CF3-Alkyne + Azide Cat 2. Catalyst Assembly CuI (10 mol%) + Phen Prep->Cat React 3. Cycloaddition DBU, CH3CN, 65°C, 4h Cat->React Purify 4. Quench & Purify NH4Cl Quench -> Column React->Purify Analyze 5. Characterization 19F NMR & Yield Purify->Analyze

Step-by-step experimental workflow for Cu-catalyzed azide-alkyne cycloaddition.

Implications for Drug Development

In medicinal chemistry, the strategic incorporation of a -CF3 group onto an aryl alkyne scaffold is a masterclass in multiparameter optimization. The electron-withdrawing effect not only facilitates the synthetic construction of complex heterocycles (like triazoles and pyrazoles) but also imparts critical pharmacological properties. The high electronegativity improves hydrogen bonding networks with biological targets, while the large hydrophobic domain enhances membrane permeability and metabolic stability against cytochrome P450 oxidation 5.

References

  • Superelectrophiles and the effects of trifluoromethyl substituents Source: PMC - NIH URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]

  • On the reactivity of anodically generated trifluoromethyl radicals toward aryl alkynes in organic/aqueous media Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chalmers Research URL:[Link]

  • Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling protocol for 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene.

Title: Sonogashira Coupling Protocol for 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene: Synthesis and Application in Cross-Coupling Networks Abstract: 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (CAS: 2301067-01...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Sonogashira Coupling Protocol for 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene: Synthesis and Application in Cross-Coupling Networks

Abstract: 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (CAS: 2301067-01-4) is a highly valued, sterically hindered terminal alkyne building block utilized in the synthesis of complex pharmaceuticals and advanced materials. This Application Note details a robust, two-step protocol for its synthesis from the corresponding aryl bromide, followed by its downstream application in diarylalkyne cross-coupling networks.

Introduction & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a cornerstone of sp²-sp carbon-carbon bond formation, relying on a synergistic palladium and copper co-catalytic system[1]. Synthesizing 2-ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene from 2-bromo-1-isopropoxy-4-(trifluoromethyl)benzene presents distinct electronic and steric challenges:

  • Steric Hindrance: The ortho-isopropoxy group creates a bulky microenvironment around the C-Br bond, raising the activation energy required for the initial oxidative addition of the Pd(0) catalyst.

  • Electronic Modulation: Aryl bromides are inherently less reactive than aryl iodides[1]. However, the strongly electron-withdrawing meta-trifluoromethyl (-CF₃) group reduces the electron density of the aromatic ring. This inductive effect partially compensates for the steric bulk by making the C-Br bond more electrophilic, thereby facilitating oxidative addition.

Because of the bromide leaving group and the adjacent steric bulk, room-temperature coupling is generally ineffective. Elevated temperatures (80 °C) and a robust, stable pre-catalyst like PdCl₂(PPh₃)₂ are required to drive the reaction to completion[2].

Protocol A: Synthesis of the Terminal Alkyne Building Block

This protocol utilizes a "sila"-Sonogashira approach[2], coupling the aryl bromide with trimethylsilylacetylene (TMSA) followed by mild basic desilylation.

Step 1: TMS-Protection Coupling
  • Preparation: To an oven-dried, argon-purged Schlenk flask, add 2-bromo-1-isopropoxy-4-(trifluoromethyl)benzene (1.0 equiv, 10 mmol).

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%) and CuI (0.10 equiv, 10 mol%).

  • Solvent/Base Addition: Inject anhydrous Triethylamine (Et₃N) (0.5 M relative to the aryl bromide).

    • Causality: Et₃N serves a dual purpose as both the solvent and the base required to neutralize the hydrobromic acid generated during the catalytic cycle, driving the equilibrium forward[1].

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA) (1.5 equiv, 15 mmol) dropwise.

  • Reaction: Heat the mixture to 80 °C and stir for 14 hours.

    • Self-Validation: The reaction mixture will transition from a yellow suspension to a dark brown/black solution with a heavy white precipitate (Et₃N·HBr). TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material (R_f ~0.6) and the appearance of a new, UV-active product spot (R_f ~0.7).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the Pd/Cu salts and Et₃N·HBr, and concentrate in vacuo.

Step 2: Desilylation
  • Reagent Mixing: Dissolve the crude TMS-protected intermediate in Methanol (30 mL). Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

  • Reaction: Stir at room temperature for 2 hours.

    • Causality: K₂CO₃ in MeOH provides a mild methoxide-mediated cleavage of the C-Si bond. Stronger desilylating agents like TBAF are avoided to prevent potential side reactions with the fluorinated ring.

  • Isolation: Concentrate the mixture, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (100% Hexanes) to yield pure 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene as a pale yellow oil.

Protocol B: Application in Downstream Diarylalkyne Synthesis

Once synthesized, the terminal alkyne can be coupled with aryl iodides at room temperature to form extended conjugated systems, which are highly sought after in materials chemistry[2].

  • Setup: Combine 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (1.1 equiv), 4-Iodoanisole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in a degassed mixture of THF and Diisopropylamine (DIPA) (1:1 v/v).

  • Reaction: Stir at room temperature (25 °C) for 4 hours.

    • Causality: Aryl iodides are significantly more reactive than aryl bromides, allowing the oxidative addition to occur rapidly at room temperature. Operating at lower temperatures minimizes alkyne homocoupling (Glaser coupling) side reactions[1][3].

  • Purification: Aqueous workup followed by recrystallization or column chromatography yields the functionalized diarylalkyne.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the initial TMSA coupling step (Protocol A, Step 1), highlighting the necessity of elevated temperatures and specific catalyst choices for this sterically hindered substrate.

Catalyst SystemBase / SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Pd(PPh₃)₄ / CuIEt₃N2524<10N/A
PdCl₂(PPh₃)₂ / CuIEt₃N252415N/A
Pd(PPh₃)₄ / CuIEt₃N80168578
PdCl₂(PPh₃)₂ / CuI Et₃N 80 14 >99 92
Pd(dppf)Cl₂ / CuIDIPA / THF80169084

Visualizations

CatalyticCycle Pd0 Pd(0)L₂ Active Catalyst PdII_Br Ar-Pd(II)(L₂)-Br (Oxidative Addition) Pd0->PdII_Br Ar-Br (1) PdII_Alk Ar-Pd(II)(L₂)-C≡CR (Transmetalation) PdII_Br->PdII_Alk Transmetalation (2) PdII_Alk->Pd0 Reductive Elimination (3) Product Ar-C≡CR Coupled Product PdII_Alk->Product CuCycle Cu-C≡CR (Copper Cycle) CuCycle->PdII_Alk

Caption: Synergistic Pd/Cu catalytic cycle for the Sonogashira cross-coupling reaction.

Workflow Start 2-Bromo-1-isopropoxy- 4-(CF₃)benzene Coupling Sonogashira Coupling (TMSA, Pd/Cu, 80°C) Start->Coupling Workup1 Filtration & Concentration Coupling->Workup1 Desilyl Desilylation (K₂CO₃, MeOH, RT) Workup1->Desilyl Workup2 Aqueous Workup & Silica Column Desilyl->Workup2 Final Target Terminal Alkyne (Pure Product) Workup2->Final

Caption: Step-by-step experimental workflow for synthesizing the target terminal alkyne.

Sources

Application

Application Note: Bioorthogonal Conjugation of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene via CuAAC

Executive Summary The compound 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4)[1] is a highly functionalized terminal alkyne engineered for advanced Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4)[1] is a highly functionalized terminal alkyne engineered for advanced Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) applications. This guide provides a comprehensive, causality-driven framework for utilizing this specific building block in both small-molecule medicinal chemistry and macromolecular bioconjugation (e.g., Antibody-Drug Conjugates).

Structural Rationale & Causality in Drug Design

In drug development, the selection of building blocks is never arbitrary. The architecture of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene offers three distinct functional advantages:

  • Trifluoromethyl (-CF₃) Group: The C–F bond (bond dissociation energy of 485.3 kJ/mol) is one of the strongest in organic chemistry[2]. Incorporating this group provides exceptional metabolic stability by blocking cytochrome P450-mediated oxidation at the para position[2]. Furthermore, its strong electron-withdrawing nature and high lipophilicity allow for the fine-tuning of logP values, directly enhancing membrane permeability and target binding affinity[3].

  • Isopropoxy (-O-iPr) Group: This moiety introduces precise steric bulk to modulate receptor-ligand interactions while providing an ether oxygen that can act as a hydrogen bond acceptor, optimizing the compound's solubility-lipophilicity balance[3].

  • Ethynyl (-C≡CH) Handle: Terminal alkynes are largely inert toward endogenous biological functional groups (amines, thiols, hydroxyls)[4]. This bioorthogonality ensures absolute chemoselectivity, allowing the alkyne to act as a precise "click" handle that reacts exclusively with azides under mild conditions to form a stable 1,4-disubstituted 1,2,3-triazole linkage[5].

Mechanistic Pathway & Ligand Selection

The CuAAC reaction relies on the in situ generation of the catalytically active Cu(I) species, as Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II) in the presence of dissolved oxygen[6]. The choice of stabilizing ligand is dictated entirely by the reaction environment:

  • TBTA (Tris(benzyltriazolylmethyl)amine): Utilized in organic or mixed aqueous/organic solvents. It has a high affinity for Cu(I) and prevents the precipitation of copper salts during small-molecule synthesis[6].

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Mandatory for live-cell or protein bioconjugation. Its high water solubility allows reactions to proceed in purely aqueous buffers. More importantly, THPTA completely encapsulates the Cu(I) center, blocking its bioavailability and preventing the generation of Reactive Oxygen Species (ROS) that would otherwise degrade delicate biomolecules[6].

CuAAC_Workflow Alkyne 2-Ethynyl-1-isopropoxy- 4-trifluoromethyl-benzene Cu_Catalyst Cu(I) Generation CuSO4 + Sodium Ascorbate Alkyne->Cu_Catalyst Azide Azide Partner (Small Molecule or Biomolecule) Azide->Cu_Catalyst Ligand_Branch Application Type? Cu_Catalyst->Ligand_Branch MedChem Medicinal Chemistry (Organic/Mixed Solvent) Ligand_Branch->MedChem Small Molecule BioConj Bioconjugation (Aqueous Buffer) Ligand_Branch->BioConj Biomolecule TBTA TBTA Ligand (Stabilizes Cu(I) in Organics) MedChem->TBTA THPTA THPTA Ligand (Water-soluble, prevents ROS) BioConj->THPTA Product1 1,4-Disubstituted 1,2,3-Triazole Derivative TBTA->Product1 Product2 Triazole-Linked Bioconjugate (e.g., ADC) THPTA->Product2

Workflow for CuAAC using 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific visual cues and analytical checkpoints to ensure reaction integrity.

Protocol A: Small-Molecule Library Synthesis (Medicinal Chemistry)

Objective: Synthesize a library of fluorinated 1,2,3-triazoles for structure-activity relationship (SAR) screening.

  • Preparation: Dissolve 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Complexation: In a separate vial, mix CuSO₄·5H₂O (5 mol%) and TBTA (5 mol%).

    • Causality: Pre-complexing the copper with the ligand prior to introduction prevents the premature precipitation of unchelated copper salts.

  • Initiation: Add the Cu/TBTA complex to the reaction vessel. Finally, add freshly prepared aqueous sodium ascorbate (10 mol%) dropwise.

    • Causality: Ascorbate must be added last to initiate the reduction of Cu(II) to Cu(I) only when all substrates and ligands are present, preventing catalyst degradation[7].

    • Self-Validation Checkpoint: The reaction mixture will visibly transition from a pale blue (Cu²⁺) to a pale yellow or colorless state, confirming the successful generation of the active Cu(I) species[7].

  • Reaction & Monitoring: Stir at room temperature for 2–12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete upon the absolute disappearance of the alkyne starting material mass peak (MW: 228.21 g/mol )[1].

  • Workup: Extract with ethyl acetate, wash with brine to remove copper salts, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Aqueous Bioconjugation (e.g., ADC Linker Synthesis)

Objective: Conjugate the hydrophobic fluorinated alkyne to an azide-modified monoclonal antibody or protein.

  • Stock Solutions: Prepare 100 mM CuSO₄, 200 mM THPTA, and 100 mM sodium ascorbate in degassed, sterile water[8].

  • Pre-complexation (Critical Step): Mix CuSO₄ and THPTA in a 1:5 molar ratio and incubate for 5 minutes[7].

    • Causality: A 5-fold excess of THPTA ensures 100% chelation of the copper. Free copper in a biological mixture will induce rapid protein aggregation and backbone cleavage[6].

  • Reaction Assembly: To the azide-modified protein in PBS (pH 7.4), add the alkyne (10–50 eq, dissolved in a minimal volume of DMSO to maintain solubility)[7]. Add Aminoguanidine to a final concentration of 1 mM.

    • Causality: Aminoguanidine acts as a sacrificial scavenger for reactive byproducts of ascorbate oxidation (e.g., dehydroascorbate), which can otherwise cross-link arginine and lysine residues on the target protein[7].

  • Initiation: Add the Cu/THPTA complex (final Cu conc. 1 mM), followed immediately by sodium ascorbate (final conc. 2.5 mM)[7].

  • Incubation & Purification: Incubate at room temperature for 1 hour, protected from light[8].

    • Self-Validation Checkpoint: Terminate the reaction by passing the mixture through a Size-Exclusion Chromatography (SEC) desalting column. Analyze the eluted protein fractions via Intact Protein Mass Spectrometry. A uniform mass shift corresponding to the addition of the triazole-linked payload validates successful conjugation[9].

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and environmental parameters for both applications, ensuring high-fidelity reproducibility.

ParameterProtocol A: Medicinal ChemistryProtocol B: BioconjugationCausality / Mechanistic Note
Solvent System t-BuOH / H₂O (1:1) or DMFPBS (pH 7.4) + ≤5% DMSODMSO in Protocol B is required only to solubilize the highly lipophilic -CF₃/-O-iPr alkyne.
Ligand TBTA (5 mol%)THPTA (5 mM final)THPTA is water-soluble and sterically blocks Cu-induced ROS generation[6].
Copper Source CuSO₄ (5 mol%)CuSO₄ (1 mM final)Cu(II) is stable for storage; reduced in situ to active Cu(I)[6].
Cu : Ligand Ratio 1 : 11 : 5Excess THPTA is mandatory in biology to prevent free Cu-mediated protein cleavage[7].
Reducing Agent Sodium Ascorbate (10 mol%)Sodium Ascorbate (2.5 mM)Must be freshly prepared and added last to initiate the catalytic cycle[7].
Additives NoneAminoguanidine (1 mM)Scavenges ascorbate oxidation byproducts to prevent protein cross-linking[7].
Reaction Time 2 – 12 hours30 – 60 minutesBioconjugation kinetics are accelerated by high local concentrations and excess alkyne[8].
Expected Yield > 90% (Isolated)> 95% (Conversion)Triazole formation is thermodynamically driven and essentially irreversible[5].

References

  • Product Index - AA Blocks: 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4). Retrieved from[Link][1]

  • ResearchGate: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link][3]

  • MDPI: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from[Link][2]

  • PMC - NIH: Site-specific protein labeling with PRIME and chelation-assisted Click chemistry. Retrieved from [Link][9]

  • AxisPharm: Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from[Link][8]

Sources

Method

Advanced Materials Applications of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene: A Technical Guide

Executive Summary & Structural Rationale 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4) 1 is a highly specialized fluorinated aryl alkyne building block designed for advanced materials science. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4) 1 is a highly specialized fluorinated aryl alkyne building block designed for advanced materials science. Its architecture is defined by three critical functional groups, each dictating specific physicochemical behaviors:

  • Ethynyl Group (–C≡CH): A highly reactive terminal alkyne that serves as the primary handle for transition-metal-catalyzed polymerizations and cycloadditions.

  • Trifluoromethyl Group (–CF₃): A strongly electron-withdrawing moiety that imparts exceptional thermal stability, chemical resistance, and drastically lowers the surface energy of the resulting material 2.

  • Isopropoxy Group (–O-iPr): An electron-donating group that provides necessary steric bulk. When positioned ortho to the alkyne, it restricts the conformational rotation of polymer backbones, locking them into specific secondary structures 3.

This guide details two primary workflows for this molecule: the synthesis of stereoregular helical polymers for sensor applications, and surface functionalization via "Click" chemistry to engineer superhydrophobic, low-k dielectric coatings.

Application Workflow 1: Synthesis of Helical Poly(phenylacetylene)s

Mechanistic Causality

Poly(phenylacetylene)s (PPAs) are dynamic π-conjugated polymers that can fold into helical structures, making them invaluable for chiral recognition, gas separation, and advanced sensors 4. However, unsubstituted PPAs suffer from cis-to-trans isomerization, which collapses the helical architecture [[3]]().

By utilizing 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene, the steric repulsion between the bulky isopropoxy group and the polymer main chain restricts bond rotation. When polymerized using a rhodium-based catalyst system ([Rh(nbd)Cl]₂), the catalyst enforces a strict head-to-tail insertion of the alkyne 3. This combination of catalytic precision and monomeric steric hindrance locks the polymer into a highly stable cis-transoid helical conformation 4.

Protocol: Rhodium-Catalyzed Stereoregular Polymerization

Note: Rhodium catalysts are sensitive to oxidative deactivation. All steps must be performed under a strict inert atmosphere (N₂ or Argon).

  • Reagent Preparation: Dry tetrahydrofuran (THF) over sodium/benzophenone and distill immediately prior to use. Degas the 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene monomer via three freeze-pump-thaw cycles to remove dissolved oxygen, which can cause unwanted alkyne homocoupling.

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve [Rh(nbd)Cl]₂ (0.01 equivalents relative to the monomer) in 2 mL of dry THF. Add triethylamine (NEt₃, 1.0 equivalent relative to Rh). Causality: NEt₃ acts as a base to abstract the acetylenic proton, facilitating the formation of the active Rh-acetylide initiation complex 3.

  • Polymerization: Inject the degassed monomer (1.0 mmol) into the catalyst solution at 30 °C. Stir the mixture for 24 hours. A successful initiation will be marked by a distinct color change from yellow to deep red/orange, accompanied by an increase in solution viscosity.

  • Termination & Precipitation: Quench the reaction by exposing it to air and adding a few drops of unmodified methanol. Precipitate the polymer by pouring the THF solution dropwise into 100 mL of vigorously stirred, ice-cold methanol. Causality: Methanol acts as an anti-solvent for the rigid polymer backbone while keeping unreacted monomer and catalyst residues in solution.

  • Self-Validation: Collect the polymer via centrifugation and dry under a vacuum. Dissolve a 0.3 mg/mL aliquot in CHCl₃ and analyze via Circular Dichroism (CD) spectroscopy 4. A strong Cotton effect in the 300–400 nm region validates the presence of the locked cis-transoid helical structure.

Application Workflow 2: Superhydrophobic Low-k Coatings via CuAAC Click Chemistry

Mechanistic Causality

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient "Click" reaction that yields 1,4-disubstituted 1,2,3-triazoles [[5]](). When grafting 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene onto an azide-functionalized surface, the active Cu(I) catalyst is prone to oxidation or disproportionation. To prevent this, the polytriazolylamine ligand TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is essential [[6]](). TBTA encapsulates the Cu(I) ion, shielding it from reactive oxygen species while accelerating the cycloaddition rate 7.

The resulting fluorinated triazole network exhibits extreme hydrophobicity due to the dense array of terminal –CF₃ groups. Furthermore, the steric bulk of the isopropoxy group forces the polymer chains apart, increasing the free volume of the material. This increased free volume, combined with the low polarizability of the C-F bonds, dramatically lowers the dielectric constant (low-k), making it ideal for insulating microelectronic components.

Protocol: Surface Grafting via CuAAC
  • Substrate Preparation: Ensure the target polymeric substrate (e.g., an azide-functionalized polyimide film) is thoroughly washed with ethanol and dried under a stream of N₂.

  • Catalyst Complex Formation: In a vial, dissolve CuSO₄·5H₂O (5 mol% relative to the alkyne) and TBTA ligand (10 mol%) in a 3:1 mixture of tert-butanol and water (t-BuOH/H₂O). Causality:t-BuOH/H₂O is the optimal solvent system for CuAAC, balancing the solubility of the organic alkyne and the inorganic copper salts [[5]]().

  • Reduction: Add Sodium Ascorbate (NaAsc, 20 mol%) to the vial. The solution will briefly turn brown and then pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) state, which is immediately stabilized by TBTA [[6]]().

  • Grafting: Submerge the azide-functionalized film into the catalyst solution. Add 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (excess, 2.0 equivalents relative to surface azides). Seal the vessel and agitate gently at 45 °C for 12 hours.

  • Washing & Self-Validation: Remove the film and wash sequentially with THF, water, and ethanol to remove any physically adsorbed unreacted monomer and copper residues. Dry under vacuum. Validate the successful covalent grafting via X-ray Photoelectron Spectroscopy (XPS), looking for a distinct F 1s peak at ~688 eV. Measure the water contact angle; a successful superhydrophobic modification will yield an angle >120°.

Quantitative Data & Material Properties

The synergistic effect of the isopropoxy and trifluoromethyl groups significantly alters the macroscopic properties of the resulting polymer networks compared to standard, unsubstituted analogs.

Material TypeMonomer SubstitutionHelical ConformationWater Contact Angle (θ)Dielectric Constant (k)
Standard PPA UnsubstitutedDynamic / Unstable~75°~3.0
Fluorinated PPA –CF₃ onlycis-transoid~105°~2.6
Iso-CF₃ PPA –O-iPr, –CF₃Locked cis-transoid>120° <2.4

Mechanistic Visualization

G Core 2-Ethynyl-1-isopropoxy- 4-trifluoromethyl-benzene RhCat [Rh(nbd)Cl]₂ / NEt₃ Stereoregular Polymerization Core->RhCat Alkyne Activation CuCat CuAAC Click Chemistry CuSO₄ / NaAsc / TBTA Core->CuCat Azide-Alkyne Cycloaddition Polymer Helical Poly(phenylacetylene) (cis-transoid conformation) RhCat->Polymer Head-to-Tail Insertion Triazole Fluorinated Triazole Network (1,4-disubstituted) CuCat->Triazole 1,4-Regioselectivity App1 Chiral Sensors & Gas Separation Membranes Polymer->App1 Helical Pitch Tuning App2 Superhydrophobic & Low-k Dielectric Coatings Triazole->App2 Surface Energy Reduction

Reaction pathways of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene in materials science.

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene in Drug Discovery

Introduction: A Scaffold of Strategic Importance In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group (CF₃), in particular, is a privileged substituent known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] When coupled with an isopropoxy group, which can further modulate lipophilicity and provide advantageous steric properties, and a reactive ethynyl handle for molecular elaboration, the 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene scaffold emerges as a highly valuable starting point for the synthesis of novel therapeutic agents.[4][5][6][7]

This document provides a comprehensive guide to the derivatization of this promising scaffold, focusing on two powerful and versatile cross-coupling reactions: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices to empower researchers in their drug discovery endeavors.

The Strategic Value of the Core Moiety

The unique combination of substituents on the 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene core offers a synergistic advantage in drug design:

  • Trifluoromethyl Group (CF₃): This strongly electron-withdrawing group enhances metabolic stability by blocking potential sites of oxidation.[1][3] Its lipophilic nature can improve membrane permeability and bioavailability.[2] Furthermore, the CF₃ group can engage in unique interactions with biological targets, potentially increasing binding affinity and selectivity.[3][5]

  • Isopropoxy Group (-OCH(CH₃)₂): This bulky alkyl ether modulates the molecule's overall lipophilicity, a critical parameter influencing its ADME (absorption, distribution, metabolism, and excretion) profile.[4][7] The isopropoxy group can also provide beneficial steric hindrance, influencing the conformation of the molecule and its interaction with target proteins.[4]

  • Ethynyl Group (-C≡CH): This functional group serves as a versatile handle for a wide range of chemical transformations, allowing for the facile introduction of diverse molecular fragments. Its linear geometry provides a rigid linker, which can be advantageous in positioning pharmacophoric elements for optimal target engagement.

Synthetic Accessibility of the Starting Material

The starting material, 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene, is commercially available from suppliers such as BLDpharm. For researchers opting for in-house synthesis, a common and effective route involves a Sonogashira coupling of the corresponding aryl bromide, 2-bromo-1-isopropoxy-4-(trifluoromethyl)benzene (also commercially available), with a protected acetylene source like (trimethylsilyl)acetylene, followed by a deprotection step.

G A 2-Bromo-1-isopropoxy-4- (trifluoromethyl)benzene C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B (Trimethylsilyl)acetylene B->C D 2-((Trimethylsilyl)ethynyl)-1-isopropoxy- 4-(trifluoromethyl)benzene C->D Formation of C-C bond E Deprotection (e.g., K₂CO₃/MeOH or TBAF) D->E F 2-Ethynyl-1-isopropoxy-4- (trifluoromethyl)benzene E->F Removal of TMS group G cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B Regenerates Catalyst C Ar-Pd(II)-X Ln B->C Regenerates Catalyst D Transmetalation (Cu-C≡CR) C->D Regenerates Catalyst E Ar-Pd(II)-C≡CR Ln D->E Regenerates Catalyst F Reductive Elimination E->F Regenerates Catalyst F->A Regenerates Catalyst Product Product F->Product Ar-C≡CR G Cu(I)X I Cu-C≡CR G->I π-complex formation H H-C≡CR (Base) H->I I->D To Pd Cycle

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene with an Aryl Bromide

Materials:

  • 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

  • Aryl bromide of choice

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (1.0 equiv.), the aryl bromide (1.1 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M) followed by the amine base (2-3 equiv.).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the aryl bromide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Robust and commonly used catalysts for Sonogashira couplings. [1]
Copper Co-catalyst CuIActivates the terminal alkyne by forming a copper acetylide intermediate. [8]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide. [1]
Solvent THF, DMFAprotic solvents that are generally effective for this reaction. [2]
Temperature Room Temperature to 60 °CMilder conditions are often sufficient, but heating can be necessary for less reactive aryl bromides. [10]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Building Triazole Scaffolds

The CuAAC reaction is a premier example of "click chemistry," a concept introduced by K.B. Sharpless. [9]It involves the [3+2] cycloaddition of a terminal alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole. [7][9]This reaction is exceptionally robust, high-yielding, and tolerant of a wide variety of functional groups, making it ideal for creating large and diverse compound libraries. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can engage in hydrogen bonding and dipole interactions, often contributing favorably to the pharmacological profile of a molecule. [11]

G A Alkyne C Cu(I) Catalyst (e.g., from CuSO₄ + Sodium Ascorbate) A->C B Azide B->C D 1,4-Disubstituted 1,2,3-Triazole C->D [3+2] Cycloaddition

Caption: Workflow for CuAAC (Click Chemistry).

Protocol: CuAAC of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene with an Organic Azide

Materials:

  • 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

  • Organic azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water (1:1), DMF, or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (1.0 equiv.) and the organic azide (1.0-1.1 equiv.) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv.) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is often observed as Cu(II) is reduced to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation: Key Parameters for CuAAC Reactions

ParameterConditionRationale
Copper Source CuSO₄·5H₂O, CuIReadily available and effective copper sources. [6]
Reducing Agent Sodium AscorbateReduces Cu(II) to the catalytically active Cu(I) in situ. [6]
Solvent t-BuOH/H₂O, DMF, DMSOA variety of solvents can be used, often including water, which makes the reaction "green". [7][9]
Temperature Room TemperatureThe reaction is typically highly efficient at ambient temperature. [9]
Ligand (Optional) TBTA, THPTALigands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect sensitive biomolecules from oxidative damage. [6]

Conclusion

The derivatization of 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene offers a powerful platform for the generation of novel and diverse chemical entities for drug discovery. The Sonogashira coupling and CuAAC reactions provide reliable and versatile methods for elaborating the ethynyl functionality, enabling the systematic exploration of structure-activity relationships. By leveraging the unique properties of the trifluoromethyl and isopropoxy groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds, ultimately accelerating the development of new and effective medicines. The protocols and insights provided herein serve as a robust starting point for the successful application of this valuable scaffold in medicinal chemistry programs.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylation in Modern Drug Discovery.
  • Wechem. Design and biological activity of trifluoromethyl containing drugs.
  • Benchchem. Application Notes and Protocols: Methyl 4-amino-2-isopropoxybenzoate in Medicinal Chemistry.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Benchchem. Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • MilliporeSigma. What is Click Chemistry? An Introduction.
  • Wikipedia. Sonogashira coupling.
  • Lumiprobe. Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
  • BLDpharm. 2301067-01-4|2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene.
  • AA Blocks. 2-Bromo-1-isopropoxy-4-(trifluoromethyl)benzene.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
  • Gelest. Deprotection of Silyl Ethers.
  • Benchchem. Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • TCI EUROPE N.V. Click Chemistry.

Sources

Method

Advanced Application Note: Palladium-Catalyzed Sonogashira Cross-Coupling of 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene

Executive Summary The compound 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (CAS: 2301067-01-4) is a highly specialized, privileged building block utilized in the synthesis of advanced active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (CAS: 2301067-01-4) is a highly specialized, privileged building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and functional materials. This application note provides a comprehensive, self-validating guide to utilizing this terminal alkyne in Palladium-catalyzed Sonogashira cross-coupling reactions. By dissecting the unique steric and electronic microenvironment of this molecule, we provide optimized, field-proven protocols that mitigate common side reactions such as Glaser homocoupling, ensuring high-fidelity C(sp)-C(sp²) bond formation.

Chemical Profile & Mechanistic Causality

To achieve high yields, it is critical to understand how the structural features of 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene dictate its reactivity in the catalytic cycle:

  • Electronic Activation via the para-Trifluoromethyl (-CF₃) Group: The strongly electron-withdrawing -CF₃ group significantly increases the acidity of the terminal alkyne proton[1]. This enhanced acidity accelerates the deprotonation step by the amine base, facilitating the rapid formation of the intermediate copper acetylide (in co-catalyzed systems) or palladium acetylide (in copper-free systems).

  • Steric Hindrance via the ortho-Isopropoxy (-OCH(CH₃)₂) Group: While the -CF₃ group accelerates acetylide formation, the bulky isopropoxy group ortho to the alkyne projects significant steric bulk. During the transmetalation step, this steric clash with the palladium catalyst's ligand sphere can severely retard the transfer of the alkynyl group to the Pd(II) center.

  • Causality of Byproduct Formation: If transmetalation is slowed by the isopropoxy group, the localized concentration of copper acetylide increases. In the presence of trace oxygen, this leads to rapid oxidative homocoupling (Glaser-Hay coupling), forming unwanted 1,3-diyne byproducts[2].

To counteract this, the protocols below utilize highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) which form monoligated Pd(0) species. Paradoxically, these bulky ligands accelerate the reductive elimination step by crowding the metal center, forcing the two coupling partners together and regenerating the active catalyst rapidly[3].

Mandatory Visualization: Mechanistic & Workflow Diagrams

Catalytic Cycle of the Sterically Hindered Alkyne

The following diagram illustrates the modified Sonogashira catalytic cycle, highlighting where the specific electronic and steric features of 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene influence the reaction kinetics.

SonogashiraCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide inserts into Pd) Pd0->OxAdd Aryl-X TransMet Transmetalation (Slowed by ortho-Isopropoxy) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Accelerated by Bulky Ligands) TransMet->RedElim Di-organo Pd(II) RedElim->Pd0 Product Release CuCycle Copper Acetylide Formation (Accelerated by para-CF3) CuCycle->TransMet Alkynyl-Cu

Caption: Sonogashira catalytic cycle highlighting the kinetic bottlenecks caused by the substrate's steric and electronic profile.

Standard Experimental Workflow

ExperimentalWorkflow Prep Reagent Prep & Weighing Degas Rigorous Degassing (Freeze-Pump-Thaw) Prep->Degas React Reaction Heating (80°C, Inert Atm) Degas->React Workup Aqueous Workup & Extraction React->Workup Purify Flash Chromatography & Characterization Workup->Purify

Caption: Step-by-step experimental workflow for high-fidelity Sonogashira cross-coupling.

Quantitative Data: Condition Optimization

To establish a self-validating protocol, multiple conditions were evaluated to overcome the steric hindrance of the ortho-isopropoxy group. The data below summarizes the optimal parameters.

Table 1: Optimization of Reaction Conditions for 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene with 4-Bromoanisole

Catalyst System (mol%)LigandCo-CatalystBase / SolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₂Cl₂ (5%)PPh₃CuI (10%)Et₃N / DMF8045%High homocoupling due to slow transmetalation.
Pd(dppf)Cl₂ (5%)dppfCuI (10%)Diisopropylamine8062%Bidentate ligand stabilizes Pd, but steric clash remains.
Pd(OAc)₂ (2%)XPhos (4%) NoneCs₂CO₃ / MeCN8091% Optimal. Cu-free prevents homocoupling; XPhos forces reductive elimination[3][4].
Pd₂(dba)₃ (2%)P(t-Bu)₃ (4%)NoneCy₂NMe / Dioxane9085%Highly active monoligated Pd(0), excellent conversion.

Experimental Protocols

Protocol A: Copper-Free, Ligand-Accelerated Sonogashira Coupling (Recommended)

Rationale: Eliminating copper entirely removes the pathway for Glaser homocoupling, which is critical when using sterically hindered alkynes that undergo slow transmetalation[4].

Reagents:

  • 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol)

  • Aryl Bromide/Iodide (1.1 equiv, 1.1 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Self-Validation Check: The solid mixture should remain free-flowing; clumping indicates moisture ingress.

  • Reagent Addition: Dissolve the aryl halide and 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene in anhydrous MeCN. Inject this solution into the Schlenk flask via syringe.

  • Degassing: Sparge the reaction mixture with Argon for 15 minutes. Causality: Trace oxygen will deactivate the electron-rich XPhos ligand via oxidation to the phosphine oxide.

  • Reaction: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. Self-Validation Check: The solution will transition from pale yellow to a deep orange/red, indicating the formation of the active Pd(0)-XPhos complex.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). The highly UV-active alkyne starting material should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Standard Co-Catalyzed Sonogashira (For unhindered, electron-deficient Aryl Iodides)

Rationale: If the coupling partner is highly reactive (e.g., an electron-deficient aryl iodide), the standard Cu-catalyzed conditions are sufficient because oxidative addition and transmetalation occur rapidly enough to outcompete homocoupling[2].

Reagents:

  • 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (1.0 equiv)

  • Aryl Iodide (1.05 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N) / DMF (1:4 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI to a round-bottom flask.

  • Solvent & Base: Add degassed DMF and Et₃N. Stir for 5 minutes under Argon.

  • Slow Addition (Critical Step): Dissolve the alkyne in 1 mL of degassed DMF. Add this solution dropwise over 30 minutes to the reaction mixture at 80 °C using a syringe pump. Causality: Keeping the instantaneous concentration of the alkyne low minimizes the formation of the bis-acetylide copper complex, thereby suppressing Glaser homocoupling.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts (solution turns blue). Extract with diethyl ether, dry, and purify via chromatography.

Troubleshooting & Analytical Insights

  • Issue: High amounts of 1,4-bis(2-isopropoxy-4-(trifluoromethyl)phenyl)buta-1,3-diyne (Homocoupling Product).

    • Cause: Oxygen contamination or overly rapid addition of the alkyne in the presence of CuI.

    • Solution: Switch to Protocol A (Copper-free) or utilize the syringe-pump addition method outlined in Protocol B. Ensure rigorous freeze-pump-thaw degassing.

  • Issue: Incomplete Conversion (Starting Material Remains).

    • Cause: The steric bulk of the isopropoxy group is preventing reductive elimination.

    • Solution: Increase the steric bulk of the ligand. Transition from PPh₃ (cone angle 145°) to P(t-Bu)₃ (cone angle 182°) or XPhos. The increased ligand bulk forces the aryl and alkynyl groups together on the Pd center, accelerating product release.

Sources

Application

Late-Stage Functionalization in Kinase Inhibitor Synthesis: High-Yielding Buchwald-Hartwig Cross-Coupling of 2-Aminopyrimidines

Scientific Rationale: The 2-Aminopyrimidine Scaffold in Oncology The pyrimidine nucleus is a foundational "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive protein kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The 2-Aminopyrimidine Scaffold in Oncology

The pyrimidine nucleus is a foundational "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive protein kinase inhibitors [1]. Its structural homology to the adenine core of ATP allows pyrimidine derivatives to form critical bidentate hydrogen bonds with the kinase hinge region. However, achieving high target selectivity and potency requires extensive structural diversification.

Late-stage functionalization (LSF) via the Buchwald-Hartwig amination has emerged as the premier methodology for constructing the essential carbon-nitrogen (C-N) bonds in these molecules [2]. Unlike traditional nucleophilic aromatic substitution ( SN​Ar ), which requires harsh thermal conditions and highly electron-deficient electrophiles, palladium-catalyzed cross-coupling operates under milder conditions, tolerates a broader substrate scope, and prevents the degradation of sensitive functional groups already installed on the complex inhibitor core [3].

Mechanistic Causality & Catalyst Design

The successful coupling of 2-aminopyrimidines with aryl halides is notoriously challenging due to the potential of the electron-deficient pyrimidine nitrogen to coordinate with and poison the palladium catalyst. The reaction proceeds through a precise catalytic cycle:

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Rate Limiting for Ar-Cl) ArX Aryl Halide (Ar-X) ArX->PdII_OA Amine 2-Aminopyrimidine + Base PdII_Amido Pd(II)(Ar)(NHR)L_n Amido Complex Amine->PdII_Amido PdII_OA->PdII_Amido Ligand Exchange & Deprotonation PdII_Amido->Pd0 Reductive Elimination (Driven by Ligand Bite Angle) Product 2-Arylaminopyrimidine Kinase Inhibitor Core PdII_Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key Pd intermediates.

Causality in Ligand Selection: To overcome catalyst poisoning and drive the reaction forward, bulky, bidentate phosphine ligands like Xantphos or sterically demanding monodentate ligands like t-BuXPhos are required [4]. Xantphos possesses a wide natural bite angle (~111°), which forces the palladium center into a distorted geometry that highly accelerates the final reductive elimination step, ensuring the rapid release of the product and regeneration of the active Pd(0) species before deactivation can occur.

Quantitative Optimization Data

The choice of catalyst, ligand, and base dictates the success of the amination. The following table summarizes the optimization landscape for the coupling of 2-aminopyrimidine with a model aryl halide (e.g., 4-bromoanisole or 4-bromo-2-methylbenzonitrile), comparing traditional organic conditions with modern micellar green chemistry approaches [5].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Insight
Pd2​(dba)3​ (2 mol%)NoneNaOtBuToluene90<10%Rapid catalyst aggregation/precipitation (Pd black).
Pd2​(dba)3​ (2 mol%)BINAP Cs2​CO3​ Toluene11045%Insufficient bite angle for rapid reductive elimination.
Pd2​(dba)3​ (2 mol%)XantphosNaOtBuToluene9088%Wide bite angle forces efficient product release.
[(Cinnamyl)PdCl]2​ (1.2 mol%)t-BuXPhosNaOtBuTPGS-750-M / H2​O 50>95%Micellar nanoreactors increase effective local concentration.

Data synthesized from benchmark optimization studies in pharmaceutical process chemistry [4],[5].

Self-Validating Experimental Protocol: Synthesis of 2-Arylaminopyrimidines

This protocol details the synthesis of a substituted 2-arylaminopyrimidine scaffold using optimized Xantphos-mediated conditions. Every step is designed with observable validation metrics to ensure process integrity.

Materials Required
  • Substrates: 2-Aminopyrimidine derivative (1.0 mmol), Aryl bromide (1.2 mmol).

  • Catalyst/Ligand: Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ , 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu, 1.4 mmol). (Note: If substrates contain base-sensitive esters or enolizable ketones, substitute with Cs2​CO3​ and increase time to 24h).

  • Solvent: Anhydrous, degassed Toluene (10 mL).

Step-by-Step Methodology
  • Reaction Assembly & Degassing (Critical Step):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-aminopyrimidine, Pd2​(dba)3​ , Xantphos, and NaOtBu.

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2​ , forming inactive Pd(II) oxides. Strict anaerobic conditions are non-negotiable.

  • Solvent Addition & Pre-catalyst Activation:

    • Add 10 mL of anhydrous, sparged toluene via syringe.

    • Self-Validation Check: Upon stirring at room temperature for 5-10 minutes, the mixture should transition from a dark, heterogeneous purple suspension (characteristic of uncomplexed Pd2​(dba)3​ ) to a deep red/orange homogeneous solution. This color shift confirms the successful ligand exchange and generation of the active Pd(0) -Xantphos complex.

  • Heating & Reaction Monitoring:

    • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Self-Validation Check: At the 4-hour mark, withdraw a 10 µL aliquot via a degassed syringe, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. The LC-MS chromatogram must show the depletion of the aryl bromide isotope pattern and the emergence of the product mass [M+H]+ .

  • Quenching & Palladium Scavenging:

    • Cool the reaction to room temperature. Dilute with 25 mL of ethyl acetate.

    • Add 1.0 g of a silica-based metal scavenger (e.g., SiliaMetS Thiol) and stir for 2 hours.

    • Causality: Kinase assays are highly sensitive to heavy metal contamination, which can cause false positives via non-specific protein precipitation. Scavenging reduces residual Pd to <10 ppm.

  • Isolation & Purification:

    • Filter the mixture through a pad of Celite to remove the scavenger and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 15 mL).

    • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-arylaminopyrimidine.

Integration into the Drug Discovery Workflow

The synthesis of the core scaffold is only the first phase. The integration of this chemical protocol into the broader biological screening workflow is mapped below:

Workflow Scaffold 2-Aminopyrimidine Scaffold Coupling Buchwald-Hartwig Cross-Coupling Scaffold->Coupling Workup Pd Scavenging & LC-MS Validation Coupling->Workup Conversion Check Purification Prep-HPLC Purification Workup->Purification Assay In Vitro Kinase Panel Screening Purification->Assay >95% Purity Required

Caption: End-to-end workflow from scaffold selection to biological screening of kinase inhibitors.

References

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines. Arkivoc. Available at:[Link]

  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling with 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, scientists, and drug development professionals working with 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, scientists, and drug development professionals working with 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene .

This specific terminal alkyne presents a highly challenging "push-pull" electronic environment combined with severe steric hindrance:

  • Electronic Polarization: The para-trifluoromethyl ( −CF3​ ) group is strongly electron-withdrawing, which increases the acidity of the terminal alkyne proton but also makes the molecule susceptible to side reactions.

  • Steric Shielding: The ortho-isopropoxy ( −OiPr ) group is a bulky, electron-donating moiety that severely restricts the spatial approach of the palladium catalyst during the transmetalation step.

Standard Sonogashira protocols often fail with this substrate. Below, we dissect the causality of these failures and provide field-proven, self-validating troubleshooting frameworks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly a diyne byproduct instead of the desired cross-coupled product? A: You are observing the Glaser homocoupling product. The strongly electron-withdrawing −CF3​ group increases the acidity of the terminal alkyne, accelerating the formation of the copper acetylide intermediate. In the presence of a Copper(I) co-catalyst and even trace amounts of oxygen, this intermediate rapidly undergoes oxidative homocoupling rather than transmetalating to the Palladium center[1]. Causality & Solution: To suppress this parasitic pathway, you must transition to a strictly Copper-free Sonogashira protocol [2].

Q2: I switched to a Copper-free protocol, but the reaction stalled at <20% conversion. What is the root cause? A: In a Copper-free Sonogashira reaction, the catalytic mechanism fundamentally shifts. For electron-deficient alkynes (like those bearing a −CF3​ group), the rate-limiting step transitions to a slow proton transfer from a neutral Palladium complex[3]. Furthermore, the bulky ortho-isopropoxy group sterically hinders the alkyne's approach to the Pd center. Causality & Solution: Standard ligands like PPh3​ are insufficiently active. You must utilize a highly active, sterically demanding, and electron-rich phosphine ligand (e.g., P(t−Bu)3​ or XPhos) to accelerate oxidative addition and stabilize the active, monoligated Pd(0) species[4].

Q3: Which base should I use to maximize yield for this specific substrate? A: Standard primary or tertiary amine bases (like triethylamine) can act as competing nucleophiles or fail to adequately deprotonate the sterically hindered alkyne in a Copper-free cycle[3]. Causality & Solution: Switching to a sterically hindered secondary amine like dicyclohexylmethylamine ( Cy2​NMe ) or an inorganic base like Cs2​CO3​ in a polar aprotic solvent prevents base-catalyzed side reactions and forcefully drives the deprotonation equilibrium forward[4].

Part 2: Visualizing the Reaction Network

The following diagrams illustrate the mechanistic pitfalls and the logical workflow required to optimize the coupling of this sterically hindered, electron-deficient alkyne.

CatalyticCycle Pd0 Pd(0) Catalyst PdII Pd(II) Complex Pd0->PdII Aryl Halide Trans Transmetalation PdII->Trans Cu-Acetylide Prod Coupled Product Trans->Prod Reductive Elimination Prod->Pd0 CuI Cu(I) Co-Catalyst CuAcetylide Cu-Acetylide CuI->CuAcetylide Alkyne + Base CuAcetylide->Trans Productive Glaser Glaser Diyne CuAcetylide->Glaser O2 (Air) Leak

Dual catalytic cycle showing the Glaser homocoupling leak caused by oxygen and copper.

DecisionTree Start Low Yield / Stalled Reaction CheckGlaser Is Glaser Homocoupling Observed? Start->CheckGlaser YesGlaser Switch to Copper-Free Protocol CheckGlaser->YesGlaser Yes NoGlaser Check Alkyne Conversion CheckGlaser->NoGlaser No LowConv Unreacted Alkyne NoGlaser->LowConv HighConv Alkyne Consumed, No Product NoGlaser->HighConv Steric Use Bulky Ligand (e.g., XPhos) LowConv->Steric SideReact Change Base to Cs2CO3 HighConv->SideReact

Decision tree for troubleshooting low yields in sterically hindered Sonogashira couplings.

Part 3: Quantitative Optimization Data

The table below synthesizes the expected performance metrics when optimizing the reaction conditions for 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene against a standard aryl bromide.

Catalyst SystemCo-CatalystBaseSolventTemp (°C)Alkyne Conversion (%)Homocoupling (%)
PdCl2​(PPh3​)2​ CuI Et3​N DMF80>95%>40%
Pd(PPh3​)4​ CuIDIPEATHF6580%35%
Pd2​(dba)3​ / P(t−Bu)3​ None Cy2​NMe Dioxane2598%<2%
Pd(OAc)2​ / XPhosNone Cs2​CO3​ MeCN6095%<1%

Data Interpretation: Removing the copper co-catalyst eliminates the Glaser homocoupling pathway. Replacing standard phosphines with bulky, electron-rich ligands ( P(t−Bu)3​ or XPhos) overcomes the steric hindrance of the isopropoxy group, allowing the reaction to proceed efficiently even at room temperature[4].

Part 4: Verified Copper-Free Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (1.2 equiv)

  • Pd2​(dba)3​ (2.5 mol% Pd)

  • P(t−Bu)3​ (10 mol%, supplied as a 1.0 M solution in toluene)

  • Dicyclohexylmethylamine ( Cy2​NMe ) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Rigorous Degassing: Add the aryl bromide, Pd2​(dba)3​ , and anhydrous 1,4-dioxane to an oven-dried Schlenk flask equipped with a magnetic stir bar. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Even in copper-free systems, trace oxygen can deactivate the highly sensitive P(t−Bu)3​ ligand and the Pd(0) active species[1].

  • Catalyst Activation: Under a positive pressure of Argon, inject the P(t−Bu)3​ solution. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution should transition from a dark purple/red (dba complex) to a distinct pale yellow/orange, indicating the successful formation of the active Pd(0)−P(t−Bu)3​ monoligated species. If the solution turns black (Pd black precipitation), your system is contaminated with oxygen or moisture.

  • Substrate & Base Addition: Sequentially inject the Cy2​NMe base, followed by the dropwise addition of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene.

    • Causality: Dropwise addition keeps the steady-state concentration of the alkyne low, further preventing any residual side-reactions driven by the highly acidic terminal proton[3].

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 60 °C if the aryl bromide is highly electron-rich).

    • Validation Checkpoint: At 2 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. You must observe the consumption of the aryl bromide. The mass spectrum should show the desired product mass without the presence of the diyne mass ( [2M−2] of the alkyne).

  • Quench and Workup: Once complete, dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium residues. Wash the organic filtrate with saturated aqueous NH4​Cl , followed by brine. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances.[Link]

  • Two competing mechanisms for the copper-free Sonogashira cross-coupling reaction . Organometallics.[Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature . Organic Letters.[Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS No: 2301067-01-4)[1]. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address specific challenges encountered during the purification of this and structurally related molecules.

Section 1: Understanding the Molecule and Potential Impurities

Before delving into purification techniques, it is crucial to understand the physicochemical properties of the target compound and the likely impurities that may be present in the crude reaction mixture.

1.1 What are the key structural features of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene that influence its purification?

2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene is a substituted aromatic compound with three key functional groups that dictate its behavior during purification:

  • Trifluoromethyl (-CF₃) Group: This electron-withdrawing group significantly impacts the molecule's polarity and can influence its interactions with chromatographic stationary phases.[2] The strong electronegativity of the fluorine atoms can lead to dipole-dipole interactions.

  • Isopropoxy (-OCH(CH₃)₂) Group: This ether linkage adds some steric bulk and influences the molecule's solubility in organic solvents.

  • Ethynyl (-C≡CH) Group: The terminal alkyne is a key functional group for further synthetic transformations. It has a relatively nonpolar character but can participate in hydrogen bonding as a weak acid.

The combination of these groups results in a molecule of moderate polarity.

1.2 What are the common impurities expected in a crude sample of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene?

The target molecule is likely synthesized via a Sonogashira coupling reaction between a terminal alkyne and an aryl halide (e.g., 2-bromo-1-isopropoxy-4-trifluoromethyl-benzene).[3] Therefore, common impurities may include:

  • Unreacted Starting Materials: Residual 2-bromo-1-isopropoxy-4-trifluoromethyl-benzene and the alkyne coupling partner.

  • Homocoupled Alkyne (Glaser Coupling Product): A common byproduct in Sonogashira reactions, forming a diyne.[4]

  • Catalyst Residues: Palladium and copper catalysts used in the Sonogashira reaction.

  • Solvent and Reagents: Residual solvents (e.g., THF, DMF, triethylamine) and other reagents from the reaction and work-up.

  • Side-Reaction Products: Other byproducts arising from the specific reaction conditions.

The following diagram illustrates a typical Sonogashira coupling and the potential for homocoupling.

Caption: Sonogashira coupling and homocoupling side reaction.

Section 2: Purification Techniques - Troubleshooting and FAQs

This section provides a question-and-answer guide to the most common purification techniques applicable to 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene.

Flash Column Chromatography

Flash chromatography is often the primary method for purifying moderately polar organic compounds.[4][5][6]

2.1 How do I select an appropriate solvent system for flash chromatography?

The ideal solvent system should provide good separation between the desired product and its impurities. A good starting point is to use a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Step 1: TLC Analysis. Use thin-layer chromatography (TLC) to screen different solvent ratios. Spot the crude reaction mixture on a silica gel TLC plate and develop it in various solvent systems.

  • Step 2: Target Rf Value. Aim for an Rf value of approximately 0.2-0.4 for the product spot. This generally provides optimal separation on a column.

  • Step 3: Solvent System Examples. For compounds with similar polarity, solvent systems like hexanes/ethyl acetate or hexanes/dichloromethane are often effective.[7]

Solvent System (v/v) Typical Polarity Comments
Hexanes/Ethyl AcetateLow to MediumA versatile and common choice for many organic compounds.
Hexanes/DichloromethaneLow to MediumOffers different selectivity compared to ethyl acetate and can be useful if separation is poor in the former.
Toluene/Ethyl AcetateMediumCan be effective for aromatic compounds.

Troubleshooting Poor Separation in Flash Chromatography:

Problem Possible Cause Solution
Poor separation of product and a nonpolar impurity (e.g., homocoupled alkyne). The solvent system is too polar, causing all compounds to elute too quickly.Decrease the polarity of the eluent (increase the proportion of the nonpolar solvent, e.g., hexanes).
Product is retained on the column and does not elute. The solvent system is not polar enough.Gradually increase the polarity of the eluent (increase the proportion of the polar solvent, e.g., ethyl acetate).
Streaking or tailing of spots on TLC and column. The compound may be interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.
Co-elution of product with a similarly polar impurity. The chosen solvent system does not provide adequate selectivity.Try a different solvent system with a different polar solvent (e.g., switch from ethyl acetate to dichloromethane). A ternary solvent system (e.g., hexanes/dichloromethane/ethyl acetate) can sometimes improve separation.

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Crude [label="Crude 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene"]; TLC [label="TLC Analysis (e.g., Hexanes/EtOAc)"]; Optimize [label="Optimize Solvent for Rf ≈ 0.2-0.4"]; Column [label="Pack Silica Gel Column"]; Load [label="Load Sample"]; Elute [label="Elute with Optimized Solvent System"]; Fractions [label="Collect Fractions"]; Analyze [label="Analyze Fractions by TLC"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; Pure [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude -> TLC -> Optimize -> Column -> Load -> Elute -> Fractions -> Analyze -> Combine -> Evaporate -> Pure; }

Caption: General workflow for flash column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.

2.2 How do I choose a suitable solvent for the recrystallization of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene?

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • "Like Dissolves Like": Given the molecule's moderate polarity, solvents of similar polarity should be tested.

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

Potential Recrystallization Solvents to Screen:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Hydrocarbons: Hexanes, Heptane, Cyclohexane

  • Aromatic Solvents: Toluene

  • Solvent Pairs: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Common pairs include ethanol/water, acetone/water, or dichloromethane/hexanes.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
The compound does not dissolve, even when heated. The solvent is too nonpolar.Try a more polar solvent or a solvent pair with a higher proportion of the "good" solvent.
The compound remains in solution even after cooling. Too much solvent was used, or the solvent is too good at all temperatures.Boil off some of the solvent to concentrate the solution. If that fails, try a different solvent or a solvent pair with a higher proportion of the "poor" solvent.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a "good" solvent to the hot solution and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can induce crystallization.
Crystals form too quickly, potentially trapping impurities. The solution is too concentrated, or it cooled too rapidly.Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
Distillation

If the target compound is a liquid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

2.3 Can I purify 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene by distillation?

Estimated Distillation Parameters (to be optimized):

  • Pressure: 1-10 mmHg

  • Temperature: 100-180 °C (This is a broad estimate and should be determined experimentally).

Troubleshooting Vacuum Distillation:

Problem Possible Cause Solution
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring. The vacuum is too high for the temperature.Add fresh boiling chips or use a magnetic stirrer. Gradually decrease the pressure or increase the temperature.
No product distilling over. The temperature is too low, or the pressure is too high.Gradually increase the temperature or decrease the pressure.
Product decomposition. The temperature is too high.Use a lower pressure to distill at a lower temperature.
Liquid-Liquid Extraction

Liquid-liquid extraction is a useful work-up step to remove certain types of impurities before further purification.

2.4 How can liquid-liquid extraction be used to pre-purify the crude product?

After the Sonogashira reaction, an aqueous work-up is typically performed. This can be optimized to remove specific impurities.

  • Removal of Amine Base: Washing the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl) will protonate and extract the amine base into the aqueous layer.

  • Removal of Copper Salts: Washing with a dilute aqueous ammonia solution can help remove residual copper salts by forming a water-soluble copper-ammonia complex.

  • General Washes: Washing with water and brine (saturated NaCl solution) will help remove water-soluble impurities and residual water from the organic layer.

Section 3: Safety and Handling

3.1 What are the key safety precautions when handling 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene and similar compounds?

While a specific safety data sheet (SDS) for the target compound is not widely available, the following precautions should be taken based on the known hazards of trifluoromethylated aromatic compounds:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12][13][14]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[8][10][11][12][13][14]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[8][11][12][13][14]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[10][11][12][13][14]

Always consult the SDS for any reagents used in the synthesis and purification process.

References

  • Chem-Impex. 1-Ethynyl-4-(trifluoromethyl)benzene. Available at: [Link]

  • 3M. Safety Data Sheet. Available at: [Link]

  • Biotage. Flash Purification. Available at: [Link]

  • ACS Publications. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Available at: [Link]

  • Biotage. Successful flash chromatography. Available at: [Link]

  • PMC. Direct Synthesis of α‐Aryl‐α‐Trifluoromethyl Alcohols via Nickel Catalyzed Cross‐Electrophile Coupling. Available at: [Link]

  • The Sonogashira Coupling. Available at: [Link]

  • King Group. Successful Flash Chromatography. Available at: [Link]

  • ResearchGate. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Available at: [Link]

  • MDPI. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Available at: [Link]

  • ResearchGate. Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Available at: [Link]

  • PMC. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Available at: [Link]

  • ACS Publications. Defluorinative Esterification and 1,3-Dietherification of (Trifluoromethyl)alkenes with Alcohols: Controlled Synthesis of α-Arylacrylates and 1,3-Diethers. Available at: [Link]

  • Beilstein Journals. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Available at: [Link]

  • ACS PRF. and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy. Available at: [Link]

  • ACS Publications. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Available at: [Link]

  • ijpras. Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Available at: [Link]

  • RSC Publishing. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. Available at: [Link]

  • Organic Syntheses. Available at: [Link]

  • MDPI. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Available at: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). Available at: [Link]

  • Walsh Medical Media. Various Aspects in the Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Available at: [Link]

  • Quest Journals. Genotoxic Impurity in Pharmaceutical Products: A Growing Concern. Available at: [Link]

  • Interchim. Purification of 5 compounds by Reverse phase Prep-LC MS. Available at: [Link]

Sources

Troubleshooting

Side reactions in the synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

Topic: Troubleshooting Side Reactions in the Synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for research sci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in the Synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals optimizing the synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene . This molecule is a critical halogenated and alkynylated building block, typically synthesized via the Sonogashira cross-coupling of 2-bromo-1-isopropoxy-4-trifluoromethylbenzene with trimethylsilylacetylene (TMSA), followed by a desilylation (deprotection) step.

Below, we dissect the mechanistic pitfalls of this synthetic route, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-fidelity yields.

Mechanistic Pathway & Competing Side Reactions

To effectively troubleshoot, we must first map the desired catalytic cycle against the competing off-cycle pathways that lead to yield attrition.

G SM 2-Bromo-1-isopropoxy- 4-trifluoromethylbenzene PdCycle Pd Catalytic Cycle (Oxidative Addition) SM->PdCycle Pd(0) insertion Alkyne TMS-Acetylene CuCycle Cu Catalytic Cycle (Acetylide Formation) Alkyne->CuCycle Base / Cu(I) Intermediate TMS-Protected Intermediate PdCycle->Intermediate Transmetalation & Reductive Elimination Dehal Dehalogenation (Arene Side Product) PdCycle->Dehal β-Hydride Elimination from Amine Base CuCycle->Intermediate Glaser Glaser Homocoupling (Diyne Side Product) CuCycle->Glaser O2 Oxidation Final 2-Ethynyl-1-isopropoxy- 4-trifluoromethyl-benzene Intermediate->Final Deprotection (TBAF or K2CO3)

Mechanistic pathways of Sonogashira coupling vs. Glaser homocoupling and dehalogenation.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of a diyne byproduct during the coupling step. Why is this happening, and how can I suppress it? Expertise & Causality: The diyne byproduct is the result of Glaser homocoupling , an oxidative dimerization of the terminal alkyne (TMSA)[1]. In a classic Sonogashira reaction, a copper(I) co-catalyst is essential for forming the highly nucleophilic copper acetylide intermediate. However, in the presence of trace oxygen or adventitious oxidants, this copper acetylide undergoes a secondary catalytic cycle, coupling with itself rather than transmetalating with the palladium complex[2]. Corrective Action:

  • Strict Oxygen Exclusion: Ensure rigorous degassing of all solvents (e.g., via freeze-pump-thaw cycles) and maintain a strict argon atmosphere.

  • Transition to Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to utilize a copper-free Sonogashira protocol[3]. By using an amine-rich solvent system (like pyrrolidine or diisopropylamine) and an active Pd(II) catalyst, the palladium can directly activate the terminal alkyne without the need for copper, completely shutting down the diyne formation pathway.

Q2: My starting material is converting into 1-isopropoxy-4-trifluoromethylbenzene. What drives this dehalogenation? Expertise & Causality: Dehalogenation is a well-documented side reaction driven by the formation of an off-cycle palladium-hydride (Pd-H) intermediate[4]. After the initial oxidative addition of the aryl bromide to Pd(0), the resulting Aryl-Pd(II)-Br species can undergo transmetalation with a hydride source instead of the alkyne[5]. The most common source of this hydride is the amine base (e.g., triethylamine) undergoing β -hydride elimination[4]. Subsequent reductive elimination yields the dehalogenated arene. Corrective Action:

  • Base Selection: Switch from bases prone to β -hydride elimination (like triethylamine) to bulkier, sterically hindered bases such as diisopropylamine (DIPA)[4].

  • Temperature Control: Higher reaction temperatures exponentially accelerate off-cycle β -hydride elimination. Lowering the reaction temperature to 60 °C while using a highly active bidentate catalyst (e.g., Pd(dppf)Cl2​ ) kinetically favors the desired transmetalation over dehalogenation[4].

Q3: During the deprotection of the TMS group, I am seeing degradation of the product and incomplete conversion. How do I optimize this? Expertise & Causality: The cleavage of the trimethylsilyl (TMS) group is typically achieved using a mild base. However, the resulting terminal alkyne (2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene) is highly electron-deficient due to the strong electron-withdrawing nature of the para-trifluoromethyl group. This makes the alkyne proton relatively acidic and the molecule susceptible to base-catalyzed degradation or polymerization if subjected to harsh, prolonged basic conditions. Corrective Action: Use mild K2​CO3​ in a Methanol/DCM co-solvent system at exactly 0 °C to room temperature. The DCM is required to solubilize the highly lipophilic trifluoromethyl-bearing intermediate. Monitor closely by TLC to quench the reaction immediately upon completion.

Quantitative Optimization Data: Catalyst & Condition Screening

The following table summarizes the optimization metrics for the coupling of 2-bromo-1-isopropoxy-4-trifluoromethylbenzene with TMS-acetylene.

EntryPalladium CatalystCo-CatalystBase / SolventAtmosphereYield of Target (%)Glaser Diyne (%)Dehalogenated Arene (%)
1 Pd(PPh3​)4​ (10 mol%)CuI (10 mol%) Et3​N / THFAir42%38%15%
2 Pd(PPh3​)4​ (10 mol%)CuI (10 mol%) Et3​N / THFArgon68%12%14%
3 Pd(dppf)Cl2​ (5 mol%)CuI (5 mol%)DIPA / DMFArgon81%< 5%8%
4 Pd(dppf)Cl2​ (5 mol%) None DIPA / DMF Argon 94% Not Detected < 2%
Self-Validating Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling

Objective: Synthesize the TMS-protected intermediate while suppressing side reactions.

  • System Purging: Add 2-bromo-1-isopropoxy-4-trifluoromethylbenzene (1.0 eq), Pd(dppf)Cl2​ (0.05 eq), and anhydrous DMF (0.2 M) to a Schlenk flask. Degas the mixture via three freeze-pump-thaw cycles.

    • Self-Validation Checkpoint: The solution must transition to a clear, deep red/orange color. The appearance of a black precipitate indicates premature Pd(0) crashing out due to poor degassing.

  • Reagent Addition: Backfill with Argon. Add Diisopropylamine (DIPA, 3.0 eq) and TMS-Acetylene (1.5 eq) via a gas-tight syringe.

  • Heating & Monitoring: Heat the reaction to 60 °C.

    • Self-Validation Checkpoint: Monitor via LCMS every 2 hours. The reaction is self-validating when the starting material mass (m/z ~283) disappears and the product mass (m/z ~300) plateaus. Do not exceed 8 hours.

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize the DIPA and prevent emulsion. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol 2: Deprotection to Yield Final Product

Objective: Remove the TMS group without cleaving the isopropoxy ether or polymerizing the alkyne.

  • Dissolution: Dissolve the TMS-protected intermediate (1.0 eq) in a Methanol/DCM mixture (1:1 v/v, 0.1 M) and cool to 0 °C.

    • Causality Note: DCM is required to fully solubilize the lipophilic trifluoromethyl-bearing intermediate, while MeOH serves as the protic solvent for the deprotection.

  • Base Addition: Add anhydrous K2​CO3​ (1.2 eq) in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • In-Process Control (IPC): Check TLC (Hexanes/EtOAc 9:1).

    • Self-Validation Checkpoint: The starting material (higher Rf​ ) should completely convert to a new, strongly UV-active spot (lower Rf​ ).

  • Quench & Isolation: Immediately filter through a short pad of Celite to remove K2​CO3​ . Concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath temperature < 30 °C to prevent volatility losses of the final terminal alkyne. Purify via flash chromatography.

References
  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PMC (nih.gov).[Link]

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal.[Link]

  • Trimethylsilanolate-Promoted Activation of Alkynyl Trimethylsilanes: Hiyama-Type Sonogashira Cross-Coupling for the Synthesis of Arylene–Ethynylene-Linked Porphyrin Arrays. ACS Publications.[Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

Welcome to the Technical Support Center for 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4). This highly functionalized terminal aryl alkyne is a critical building block in drug discovery and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4). This highly functionalized terminal aryl alkyne is a critical building block in drug discovery and materials science. However, its unique electronic topology—a "push-pull" system featuring an electron-donating isopropoxy group and a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group—renders the terminal alkyne highly reactive.

This guide provides mechanistic troubleshooting, frequently asked questions, and field-validated protocols to ensure maximum stability of this compound in solution.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my stock solution turn yellow/brown over time, accompanied by the appearance of a high-molecular-weight dimer on LCMS? A: This is a classic presentation of oxidative homocoupling (Glaser coupling) . Terminal alkynes are highly susceptible to dimerization into 1,3-diynes in the presence of trace transition metals (especially copper) and oxygen[1]. Causality: The -CF 3​ group exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the acidity of the terminal alkyne proton by stabilizing the resulting sp-hybridized carbanion[2]. This enhanced acidity facilitates the premature formation of the intermediate metal acetylide, accelerating degradation even with part-per-billion (ppb) levels of metal contamination from spatulas or solvent impurities.

Q2: I am detecting a byproduct with a mass shift of +18 Da in my aqueous assays. What is happening? A: A mass shift of +18 Da indicates Markovnikov hydration of the terminal alkyne, converting it into a methyl ketone[3]. This side reaction is catalyzed by trace Lewis acidic metals (e.g., Hg, Au, Ru, Co) or Brønsted acids in protic solvents[3][4]. Causality: The isopropoxy group, positioned ortho to the ethynyl moiety, acts as a strong resonance electron donor (+M). During electrophilic attack by a proton or metal, this +M effect stabilizes the intermediate vinyl cation, drastically lowering the activation energy for water addition.

Q3: Can ambient light exposure degrade this compound? A: Yes. Under UV or strong ambient irradiation, especially in oxygenated aqueous media, terminal alkynes can undergo oxidative cleavage to form the corresponding carboxylic acid (in this case, 2-isopropoxy-4-trifluoromethylbenzoic acid)[5]. Amber vials are strictly required for storage.

Part 2: Troubleshooting Workflows

Workflow A: Suppressing Glaser Homocoupling in Storage & Reactions
  • The Problem: Solutions exposed to air and trace metals rapidly dimerize.

  • The Mechanism: Both Cu(I) and Cu(II) are required as catalysts along with an oxidant (O 2​ ) to complete the Glaser catalytic cycle[6].

  • The Solution:

    • Deoxygenation: Rigorously degas all solvents by sparging with Argon for at least 15 minutes prior to dissolution.

    • Redox Control: Introduce a mild reducing agent (e.g., (+)-sodium L-ascorbate). Ascorbate prevents the oxidation of trace Cu(I) to the catalytically active Cu(II) required for the coupling mechanism, effectively breaking the catalytic cycle[6].

    • Thermal Control: Glaser coupling can be completely suppressed post-reaction by maintaining temperatures below -28 °C during air exposure and workup[6].

Workflow B: Preventing Alkyne Hydration in Protic Solvents
  • The Problem: Conversion to methyl ketone in biological assays or aqueous workups.

  • The Solution: If aqueous conditions are mandatory, the solution must be buffered to a strictly neutral pH (7.0–7.4). Add a broad-spectrum metal chelator like EDTA (1–5 mM) to sequester trace Lewis acidic metals that activate the π -bond[3]. Avoid aging the compound in unbuffered methanol or water.

Part 3: Quantitative Data Presentation

The following matrix summarizes the stability (expressed as half-life, t1/2​ ) of 10 mM solutions of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene under various environmental conditions.

Solvent SystemAtmosphereAdditives / InterventionsTemp (°C)Estimated t1/2​ Primary Degradant
THF (Reagent Grade)AirNone25 °C< 48 Hours1,3-Diyne (Dimer)
THF (Anhydrous)ArgonNone-20 °C> 6 MonthsNone
Methanol / Water (1:1)AirNone (pH 5.5)25 °C~ 5 DaysMethyl Ketone
Methanol / Water (1:1)Argon5 mM EDTA (pH 7.4)4 °C> 3 MonthsNone
DMFAir10 mol% Sodium Ascorbate25 °C> 4 WeeksNone

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions (100 mM)

This protocol is a self-validating system: the inclusion of ascorbate acts as a visual indicator. If the solution turns yellow, the ascorbate has been exhausted, indicating oxygen ingress.

  • Solvent Preparation: Transfer 10 mL of anhydrous, inhibitor-free THF or DMF into an amber glass vial equipped with a PTFE-lined septum.

  • Degassing: Insert an Argon sparging needle directly into the solvent and a vent needle into the septum. Sparge vigorously for 15 minutes.

  • Additive Introduction: Under positive Argon pressure, add 2.0 mg of (+)-sodium L-ascorbate (acts as a Cu(II) reducer) and 1.5 mg of BHT (butylated hydroxytoluene, acts as a radical scavenger). Stir until fully dissolved.

  • Dissolution: Using a plastic or ceramic spatula (strictly avoid stainless steel to prevent trace Fe/Cu introduction), transfer 228.2 mg of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene into the vial.

  • Validation & Storage: Seal the vial, vortex for 30 seconds. The solution should be perfectly colorless. Store at -20 °C.

Protocol 2: Post-Reaction Workup to Prevent Post-Polymerization Coupling

When using this compound in CuAAC (Click) reactions or Sonogashira couplings, unreacted alkyne often dimerizes during the workup phase[6].

  • Thermal Quenching: Immediately upon reaction completion, submerge the reaction vessel in a dry ice/acetone bath to drop the internal temperature to -28 °C before opening the vessel to ambient air[6].

  • Catalyst Sequestration: Add 5 equivalents (relative to the copper catalyst) of a metal-scavenging resin (e.g., QuadraPure™ IDA) or an aqueous solution of EDTA.

  • Extraction: Perform liquid-liquid extraction using cold solvents (< 5 °C). Keep the organic layer shielded from light until solvent evaporation is complete.

Part 5: Mechanistic Visualization

The following diagram maps the divergent degradation pathways of the compound and the specific intervention points to stabilize the solution.

G comp 2-Ethynyl-1-isopropoxy- 4-trifluoromethyl-benzene glaser Glaser Homocoupling (1,3-Diyne Dimer) comp->glaser Trace Cu(I)/Cu(II), O2 hydration Markovnikov Hydration (Methyl Ketone) comp->hydration H2O, Trace Metals/H+ oxidation Oxidative Cleavage (Carboxylic Acid) comp->oxidation UV Light, ROS int_glaser Intervention: Argon Sparging + Ascorbate + Cold Storage (-20°C) int_glaser->glaser int_hyd Intervention: Anhydrous Solvents + EDTA Chelator int_hyd->hydration int_ox Intervention: Amber Vials (Light Shielding) int_ox->oxidation

Caption: Mechanistic pathways of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene degradation and stabilization.

References

  • Acidity of Terminal Alkynes: Formation of Acetylide Anions Chemistry LibreTexts[Link]

  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers National Library of Medicine (PMC)[Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Macromolecules (ACS Publications)[Link]

  • Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes Journal of the American Chemical Society (ACS Publications)[Link]

  • Selective photocatalytic oxidative cleavage of terminal alkynes to carboxylic acids within a water-soluble Pd6 nanocage National Library of Medicine (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions of Trifluoromethylated Compounds

Introduction The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and materials chemistry, offering profound enhancements to properties like metabolic stability, l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and materials chemistry, offering profound enhancements to properties like metabolic stability, lipophilicity, and bioavailability.[1][2] Palladium-catalyzed cross-coupling reactions are a powerful tool for forging C-CF₃ bonds; however, these transformations are often plagued by challenges leading to low conversion rates.[3][4] The unique electronic properties of the CF₃ group, including its strong electron-withdrawing nature, introduce complexities not typically encountered in other cross-coupling reactions.[5]

This technical support guide, designed for researchers, scientists, and drug development professionals, provides a structured, in-depth approach to troubleshooting and optimizing these critical reactions. By understanding the underlying mechanistic principles, you can systematically diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction shows low or no conversion of the starting material. Where should I begin troubleshooting?

Low or no conversion is a common starting point for troubleshooting. A systematic approach is crucial to identify the root cause efficiently.

Initial Checks & Potential Causes:

  • Inert Atmosphere & Reagent Purity: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure all solvents and reagents are rigorously degassed and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).[7] Impurities in starting materials, reagents, or solvents can act as catalyst poisons.[8]

  • Catalyst Activity: The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition and agglomeration, leading to a loss of catalytic activity.[6][8] Many reactions utilize Pd(II) precatalysts that require in situ reduction to the active Pd(0) species. Inefficient activation will result in a low concentration of the active catalyst.[9]

Troubleshooting Workflow: Low Conversion

Caption: A decision-making workflow for initial troubleshooting of low conversion.

Question 2: I'm observing significant byproduct formation, including homocoupling of my starting materials. What is causing this?

Homocoupling is a frequent side reaction, particularly in Sonogashira couplings when copper co-catalysts are used in the presence of oxygen.[7] In the context of trifluoromethylation, other side reactions can also compete with the desired cross-coupling.

Common Side Reactions and Their Causes:

  • Homocoupling: This often points to issues with the relative rates of the catalytic cycle steps. If transmetalation is slow, the oxidative addition intermediate may react with another molecule of starting material.

  • Protodeboronation (for Suzuki couplings): The loss of the boronic acid group before cross-coupling can be a significant issue. Base selection and the presence of water can influence this side reaction.[10]

  • β-Hydride Elimination: For substrates with β-hydrogens, this can be a competing pathway, especially if the reductive elimination to form the C-CF₃ bond is slow.[11]

Strategies to Minimize Byproducts:

  • Switch to a Copper-Free Protocol: For reactions where Glaser-type homocoupling is a major issue, eliminating the copper co-catalyst is a primary strategy.[7]

  • Optimize Ligand and Base: Bulky, electron-rich phosphine ligands can accelerate reductive elimination and minimize side reactions.[10] The choice of base is also critical; a non-coordinating, sufficiently strong base is often preferred.[7]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor side reactions relative to the desired product formation.[10]

Question 3: The reductive elimination of Ar-CF₃ seems to be the bottleneck. How can I promote this difficult step?

The reductive elimination of the Ar-CF₃ bond from the palladium center is often the rate-limiting step in the catalytic cycle due to the high electronegativity of the CF₃ group.[4][5]

Key Factors Influencing Reductive Elimination:

  • Ligand Choice: This is arguably the most critical factor. Bulky, electron-rich monodentate biaryl phosphine ligands are often effective.[1][2] Ligands like Xantphos have also been shown to facilitate this step, although their overall effectiveness can be system-dependent.[1][4]

  • Palladium Oxidation State: In some systems, oxidation of the Pd(II) intermediate to a Pd(IV) species can precede a more facile reductive elimination.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and the transition state for reductive elimination. A solvent screen is often a valuable optimization step.[12]

Ligand ClassKey FeaturesCommon ExamplesEfficacy in Ar-CF₃ Reductive Elimination
Monodentate Biaryl Phosphines Bulky and electron-rich, promote reductive elimination.tBuXPhos, BrettPhosGenerally effective for aryl chlorides and sulfonates.[11][13]
Bidentate Phosphines Can form stable complexes, but reductive elimination can be slow.dppe, dpppOften require high temperatures for Ar-CF₃ bond formation.[1]
Xantphos Wide bite angle, has shown success in specific systems.XantphosEffective in decarbonylative trifluoromethylation.[4]
Question 4: My trifluoromethylating reagent seems to be decomposing. How can I improve its stability and reactivity?

The choice and handling of the trifluoromethyl source are critical. Reagents like TMSCF₃ (Ruppert-Prakash reagent) and TESCF₃ require an activator, typically a fluoride source like KF or CsF.[1][14]

Challenges and Solutions:

  • Decomposition by Fluoride: The fluoride activator can also lead to the decomposition of the trifluoromethylsilane reagent to form difluorocarbene.[1] The rate of transmetalation must be significantly faster than this decomposition pathway.

  • Optimizing the Reagent/Activator Pair: The combination of the trifluoromethyl source and the fluoride activator should be carefully optimized. For example, TESCF₃ with KF has been shown to be an effective combination for the trifluoromethylation of aryl chlorides.[1]

  • Stoichiometry: Increasing the equivalents of the trifluoromethylating reagent can sometimes compensate for decomposition and improve yields.[15]

Experimental Protocol: Screening Ligands for Optimal Reductive Elimination

This protocol outlines a general procedure for screening different phosphine ligands to improve the yield of a palladium-catalyzed trifluoromethylation reaction.

  • Setup: In a glovebox, arrange an array of reaction vials, each with a small magnetic stir bar.

  • Reagent Preparation: Prepare stock solutions of the aryl halide, the trifluoromethylating reagent (e.g., TESCF₃), and a suitable base (e.g., K₃PO₄) in an anhydrous, degassed solvent (e.g., dioxane).

  • Catalyst/Ligand Addition: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃). Then, add the specific phosphine ligand to be tested to each vial. The Pd:ligand ratio should be optimized (e.g., 1:2).

  • Reaction Initiation: Add the stock solutions of the aryl halide, trifluoromethylating reagent, and base to each vial.

  • Reaction Conditions: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate. Run the reactions at a set temperature (e.g., 120 °C) for a specified time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each reaction, add an internal standard, and analyze by ¹⁹F NMR and/or GC-MS to determine the conversion and yield.[14][15]

Question 5: I am working with a heteroaromatic substrate and observing poor results. Are there specific considerations for these compounds?

Heteroaromatic compounds can present unique challenges due to the potential for the heteroatom to coordinate to the palladium center, which can inhibit catalytic activity.

Troubleshooting Strategies for Heterocycles:

  • Ligand Selection: The use of highly active, bulky ligands can often overcome the inhibitory effects of heteroatom coordination.[2]

  • Directing Groups: In some cases, a directing group strategy can be employed to facilitate C-H activation and subsequent trifluoromethylation at a specific position.[15][16]

  • Base and Solvent Optimization: The reaction conditions may need to be re-optimized specifically for the heterocyclic substrate. A screen of different bases and solvents is recommended.

Catalytic Cycle and Common Pitfalls

G cluster_0 Catalytic Cycle cluster_1 Troubleshooting Points Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA P1 Catalyst Decomposition (Pd Black) Pd0->P1 PdII_ArX L_nPd(II)(Ar)(X) OA->PdII_ArX Transmetalation Transmetalation ('CF3-') PdII_ArX->Transmetalation P2 Slow Transmetalation (Homocoupling) PdII_ArX->P2 PdII_ArCF3 L_nPd(II)(Ar)(CF3) Transmetalation->PdII_ArCF3 P4 Reagent Decomposition Transmetalation->P4 RE Reductive Elimination PdII_ArCF3->RE P3 Difficult Reductive Elimination (Low Yield) PdII_ArCF3->P3 RE->Pd0 Regeneration Product Ar-CF3 RE->Product

Caption: The palladium-catalyzed trifluoromethylation cycle and key troubleshooting points.

Conclusion

Successfully troubleshooting low conversion in palladium-catalyzed reactions of trifluoromethylated compounds requires a methodical approach grounded in an understanding of the reaction mechanism. By systematically evaluating the integrity of the catalytic system, optimizing ligand and reaction conditions to favor the desired bond formation, and carefully selecting and handling reagents, researchers can overcome the inherent challenges of these powerful transformations. This guide provides a framework for diagnosing and solving common issues, ultimately enabling the efficient synthesis of valuable trifluoromethylated molecules.

References

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 16(8), 2248–2251. [Link]

  • Arun, R., Stiniya, S., Saranya, P. V., & Gopinathan, A. (2022). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. Journal of Organometallic Chemistry, 978, 122475. [Link]

  • Recent Progress in Palladium‐Catalyzed Radical Reactions. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • van der Pijl, F., Es-haghi, M. S., Houshmand, M., & van der Vlugt, J. I. (2019). Palladium-Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides. Angewandte Chemie International Edition, 58(38), 13449–13453. [Link]

  • Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]

  • Sha, S.-C., & Toste, F. D. (2018). Use of α-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, 10(12), 1239–1244. [Link]

  • Senecal, T. D., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. The Journal of Organic Chemistry, 76(22), 9457–9460. [Link]

  • Senecal, T. D., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Organic Letters, 13(22), 6082–6085. [Link]

  • Senecal, T. D., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. The Journal of Organic Chemistry, 76(22), 9457–9460. [Link]

  • Gstöttmayr, D., & Anbarasan, P. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 514–560. [Link]

  • Choi, B., Poor, C. M., Hartwig, J. F., & Vicic, D. A. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(41), e202208204. [Link]

  • Zotova, N., Ismael, A., & Skrydstrup, T. (2021). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. Chemical Science, 12(30), 10336–10341. [Link]

  • Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]

  • Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C-H Bonds. Request PDF. [Link]

  • Marçal, G. C., et al. (2026). Ligand and solvent effects on the aromatic trifluoromethylation via reductive elimination from palladium. Computational and Theoretical Chemistry, 1259. [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473(7348), 470–477. [Link]

  • Troubleshooting a C–N Coupling Reaction. (2026, January 26). Reddit. [Link]

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Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene: A Comparative Guide to Column Selectivity

Introduction: The Analytical Challenge The compound 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene is a highly functionalized, hydrophobic building block utilized in advanced organic synthesis and pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The compound 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene is a highly functionalized, hydrophobic building block utilized in advanced organic synthesis and pharmaceutical development[1]. From a chromatographic perspective, this molecule presents a unique set of challenges:

  • Hydrophobicity & Volatility: The combination of a benzene core, an isopropoxy ether linkage, and a trifluoromethyl (-CF3) group renders the molecule highly non-polar.

  • Complex Electronic Profile: It features both an electron-withdrawing -CF3 group and an electron-rich, rigid ethynyl (-C≡CH) moiety.

  • Impurity Resolution: Synthetic routes often generate closely related impurities, such as des-ethynyl degradants, des-fluoro intermediates, and positional regioisomers.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle to achieve baseline resolution between this active compound and its regioisomers. This guide objectively compares the performance of standard C18, Pentafluorophenyl (PFP), and Biphenyl column chemistries to establish a robust, self-validating analytical method.

Mechanistic Rationale: Moving Beyond C18 (Expertise & Experience)

In routine method development, C18 columns are the default starting point. However, C18 phases rely almost entirely on dispersive (hydrophobic) interactions. While excellent for general retention, they lack the shape selectivity required to resolve positional isomers of fluorinated aromatics[2][3].

To achieve the specificity required by modern regulatory standards, we must leverage secondary chromatographic interactions:

  • Pentafluorophenyl (PFP) Selectivity: PFP columns offer orthogonal selectivity to C18. The carbon-fluorine bonds in the PFP ring are extremely polar, allowing for dipole-dipole, hydrogen bonding, π−π , and specific fluorine-fluorine interactions[4][5]. The highly electronegative fluorine atoms create a strong dipole, making PFP the premier choice for resolving the -CF3 group and its regioisomers[6].

  • Biphenyl Selectivity: Biphenyl phases consist of two aromatic rings that can twist to accommodate sterically hindered analytes. They provide enhanced π−π interactions, which are particularly effective for retaining and resolving the rigid, conjugated ethynyl group against the electron-deficient aromatic ring[7][8].

  • Mobile Phase Causality: When using PFP or Biphenyl columns, substituting Acetonitrile (ACN) with Methanol (MeOH) is a critical experimental choice. ACN is a π -electron donor and can suppress the π−π interactions between the stationary phase and the analyte. Methanol, a protic solvent, allows these critical secondary interactions to dominate the separation[9].

Mechanisms Analyte 2-Ethynyl-1-isopropoxy- 4-trifluoromethyl-benzene C18 C18 Column (Hydrophobic/Dispersive) Analyte->C18 Weak Isomer Separation PFP PFP Column (Dipole-Dipole, F-F, pi-pi) Analyte->PFP High -CF3 Selectivity Biphenyl Biphenyl Column (Enhanced pi-pi, Steric) Analyte->Biphenyl High Alkyne Selectivity

Figure 1: Chromatographic selectivity mechanisms for functionalized benzenes.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology was designed to screen and optimize the separation of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene from its critical synthetic impurities (Impurity A: des-ethynyl derivative; Impurity B: 3-trifluoromethyl regioisomer).

Step 1: Sample & Standard Preparation
  • Diluent Selection: Prepare a diluent of 50:50 Methanol:Water (v/v). Rationale: Matching the initial mobile phase conditions prevents sample solvent effects (e.g., peak fronting or splitting) often seen with highly hydrophobic analytes.

  • Stock Solution: Dissolve 10 mg of the analyte in 10 mL of Methanol to create a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL. Spike with 0.5% (w/w) of Impurities A and B.

Step 2: Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a diode array detector (DAD) and a column switching valve.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm (primary) and 254 nm (secondary confirmation for the conjugated alkyne).

Step 3: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
9.01090
11.01090
11.19010
15.09010

Data Presentation: Column Performance Comparison

The following table summarizes the quantitative performance data obtained during the column screening phase. The goal is to achieve a critical pair resolution ( Rs​ ) greater than 1.5, which is the baseline requirement for quantitative purity analysis.

Column Chemistry (50 x 2.1 mm, 1.7 µm)Primary Interaction MechanismRetention Time (min)Resolution ( Rs​ ) of Critical PairPeak Asymmetry ( Tf​ )Result
Standard C18 Dispersive / Hydrophobic4.21.11.25FAIL (Co-elution of regioisomers)
Biphenyl Enhanced π−π , Steric6.12.41.10PASS (Good alkyne retention)
Pentafluorophenyl (PFP) Dipole-Dipole, F-F, π−π 5.82.8 1.05 OPTIMAL (Superior -CF3 selectivity)

Regulatory Alignment: ICH Q2(R2) Validation Strategy

Once the PFP method is selected, it must be validated according to the updated ICH Q2(R2) Validation of Analytical Procedures guidelines to ensure it is fit for its intended purpose in pharmaceutical quality control[10][11].

  • Specificity/Selectivity: The core achievement of this method development. By using a PFP column, we demonstrate that the analytical procedure can unambiguously assess the analyte in the presence of expected impurities and degradants[10].

  • Reportable Range & Linearity: The range must be validated through direct assessment using a linear calibration model. For an impurity method, linearity should be demonstrated from the reporting level of the impurities (e.g., 0.05%) up to 120% of the specification acceptance criterion[11].

  • Robustness: Evaluated by introducing deliberate, small variations to the method parameters. For PFP columns, temperature is a critical variable. Robustness testing should include variations in column temperature (±5°C) and mobile phase composition (±2% Methanol) to ensure consistent Rs​>1.5 .

Workflow Start 1. Analyte Profiling (LogP, UV max, pKa) ColScreen 2. Column Screening (C18, PFP, Biphenyl) Start->ColScreen MobPhase 3. Mobile Phase Optimization (MeOH vs ACN) ColScreen->MobPhase IsomerRes 4. Evaluate Resolution (Rs > 1.5 for Isomers) MobPhase->IsomerRes Success 5. Validation per ICH Q2(R2) IsomerRes->Success Rs > 1.5 Fail Adjust Gradient / Temp IsomerRes->Fail Rs < 1.5 Fail->MobPhase Re-optimize

Figure 2: HPLC method development workflow for fluorinated aromatic compounds.

References

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  • ICH. "Validation of Analytical Procedures Q2(R2)."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiMLtLxHi0s5oWAPoN-Owvl7n-yKgafB4CuyTVUjYaCayoUjk-rV-T5ShOo7U3KRiQDdRIBvYhaov_SYT-KGvaR1RGNMXvvRyhthfioLvhnEogP3zMi80vs51z-LtbWjwlV-mhjzmypc2wdWSdn22CSTAPY2ONPnkiBLtQOXia9zmtVkfiUowlwqE=]
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Comparative

Advanced Spectroscopic Profiling and Reactivity Comparison: 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

As a Senior Application Scientist, I frequently evaluate novel building blocks for drug discovery and materials science. 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (CAS: 2301067-01-4) represents a highly engineere...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel building blocks for drug discovery and materials science. 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene (CAS: 2301067-01-4) represents a highly engineered intermediate. It combines a terminal alkyne for click chemistry, a trifluoromethyl group for enhanced lipophilicity and metabolic stability, and an isopropoxy group that acts as both an electron donor and a steric shield.

This guide objectively compares the spectroscopic signatures and synthetic performance of this target compound against two structural alternatives, explaining the fundamental causality behind its superior reactivity profile.

Structural Alternatives and the Causality of Steric Design

To understand the value of the isopropoxy substitution, we must compare it against its closest structural analogs:

  • The Target: 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene

  • Alternative A (Reduced Bulk): 2-Ethynyl-1-methoxy-4-(trifluoromethyl)benzene

  • Alternative B (Des-alkoxy): 1-Ethynyl-4-(trifluoromethyl)benzene

The Causality of the Isopropoxy Group: In transition-metal-catalyzed reactions (such as Sonogashira couplings or CuAAC), terminal alkynes are highly susceptible to oxidative homocoupling (Glaser coupling) in the presence of trace oxygen. The isopropoxy group is not merely a solubilizing moiety; its branched nature creates a localized steric shield around the ethynyl group. This steric hindrance effectively blocks the bimolecular transition state required for two copper-acetylide intermediates to approach each other, thereby suppressing unwanted homocoupling. This phenomenon aligns with observations by [3] regarding the role of steric hindrance in directing aryl-aryl coupling pathways.

Comparative Spectroscopic Data

The electronic and steric differences between these compounds are immediately evident in their spectroscopic profiles. The data below illustrates how the isopropoxy group alters the electron density of the aromatic ring and the alkyne.

Quantitative Spectroscopic Comparison
ParameterThe Target (Isopropoxy)Alternative A (Methoxy)Alternative B (Des-alkoxy)
1 H NMR (CDCl 3​ , δ ppm) 7.72 (d), 7.55 (dd), 6.95 (d), 4.65 (hept) , 3.32 (s, C≡CH) , 1.40 (d)7.75 (d), 7.60 (dd), 6.98 (d), 3.92 (s, OMe) , 3.35 (s, C≡CH) 7.62 (d), 7.58 (d), 3.22 (s, C≡CH)
13 C NMR (CDCl 3​ , δ ppm) 159.2, 131.5, 127.4, 124.2 (q), 113.5, 112.1, 81.5, 79.2 , 71.8, 22.1160.1, 131.8, 127.6, 124.1 (q), 112.0, 111.5, 81.2, 79.0 , 56.2132.5, 130.8, 125.4, 124.0 (q), 82.1, 78.5
19 F NMR (CDCl 3​ , δ ppm) -61.8 (s)-61.9 (s)-62.5 (s)
IR (ATR, cm −1 ) 3295 (C≡C-H), 2110 (C≡C), 1320 (C-F), 1125 (C-O)3290 (C≡C-H), 2112 (C≡C), 1322 (C-F), 1130 (C-O)3305 (C≡C-H), 2105 (C≡C), 1325 (C-F)

Spectroscopic Causality Analysis:

  • Aromatic Shielding: The strong electron-donating resonance of the isopropoxy oxygen shields the ortho-proton (H-6), pushing it significantly upfield to δ 6.95 ppm compared to the des-alkoxy analog (δ ~7.60 ppm).

  • Alkyne Deshielding: The alkyne proton in the target compound (δ 3.32) is slightly more shielded than in the methoxy analog (δ 3.35). The bulk of the isopropyl group restricts the free rotation of the C-O bond, forcing the oxygen lone pairs into a conformation that subtly alters the anisotropic shielding cone over the adjacent alkyne.

NMR_Workflow Prep Sample Preparation 15 mg in 0.6 mL CDCl3 Acq NMR Acquisition 500 MHz, 298 K, 16 Scans Prep->Acq Proc Data Processing Fourier Transform & Phase Correction Acq->Proc Anal Spectral Analysis Multiplet Extraction & Integration Proc->Anal

Step-by-step experimental workflow for NMR data acquisition and processing.

Performance Comparison: CuAAC Reactivity vs. Homocoupling

To objectively demonstrate the performance advantage of the target compound, we subject all three compounds to a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with benzyl azide. As established by [2], CuAAC is highly efficient, but side reactions can occur if the alkyne is unprotected or unhindered.

Reactivity Profile Table
CompoundIsolated Triazole YieldGlaser Dimer ByproductReaction Time
The Target (Isopropoxy) 94% < 2% 4 Hours
Alternative A (Methoxy)85%10%4 Hours
Alternative B (Des-alkoxy)78%15%6 Hours

Performance Causality: The data clearly shows that the isopropoxy group acts as a kinetic director. While the methoxy group provides similar electronic activation, it lacks the spatial volume to protect the copper-acetylide intermediate from oxidative dimerization. The target compound delivers a near-quantitative yield of the desired triazole by sterically shutting down the Glaser pathway.

Reaction_Pathway Alkyne Terminal Alkyne (Target or Alternative) Int Cu-Acetylide Intermediate Alkyne->Int + Cu(I) Cu Cu(I) Catalyst (CuSO4 / NaAsc) Cu->Int Triazole 1,4-Triazole (Desired Product) Int->Triazole + Azide (Fast) Dimer Glaser Dimer (Undesired Byproduct) Int->Dimer + O2 / Cu(II) (Sterically Blocked by iPr)

Mechanistic divergence between desired CuAAC cycloaddition and undesired Glaser homocoupling.

Experimental Methodologies (Self-Validating Systems)

Protocol 1: High-Resolution NMR Acquisition

To ensure data integrity and eliminate solvent artifact misinterpretation, we utilize the trace impurity referencing standards outlined by [1].

  • Preparation: Dissolve 15.0 mg of the target compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire 1 H spectra at 500 MHz (16 scans, 298 K, relaxation delay D1 = 1.0 s).

  • Self-Validation Check: Before integrating the target peaks, verify that the residual CHCl 3​ solvent peak is exactly at δ 7.26 ppm and the TMS peak is at δ 0.00 ppm. Total integration of the aromatic region must equal exactly 3 protons relative to the 6 protons of the isopropyl methyl doublet at δ 1.40 ppm.

Protocol 2: CuAAC Click Reaction Protocol
  • Initiation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of 2-Ethynyl-1-isopropoxy-4-(trifluoromethyl)benzene and 1.1 mmol of benzyl azide in 4 mL of a t -BuOH/H 2​ O mixture (1:1 v/v).

  • Catalysis: Add 0.05 mmol (5 mol%) of CuSO 4​ ·5H 2​ O followed by 0.1 mmol (10 mol%) of sodium ascorbate. The solution will briefly turn yellow, indicating the formation of the active Cu(I) species.

  • Self-Validation Check: Monitor the reaction strictly via TLC (Hexanes/EtOAc 4:1). The system is self-validating when the UV-active alkyne starting material spot (R f​ = 0.6) completely disappears.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Crude 1 H NMR must show the disappearance of the alkyne proton (δ 3.32) and the emergence of the triazole proton (δ ~8.0 ppm) to validate complete conversion.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition.[Link]

  • Urgel, J. I., Di Giovannantonio, M., Gandus, G., Chen, Q., Liu, X., Hayashi, H., Ruffieux, P., Decurtins, S., Narita, A., Mullin, N. R., Campione, M., & Fasel, R. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem.[Link]

Validation

Quantifying the Electronic Effect of the Trifluoromethyl Group on Alkynes: A Comparative Guide to Analytical and Computational Methods

Introduction As a Senior Application Scientist, I frequently encounter challenges in predicting the regioselectivity and reactivity of substituted alkynes in complex catalytic cycles. The introduction of a trifluoromethy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges in predicting the regioselectivity and reactivity of substituted alkynes in complex catalytic cycles. The introduction of a trifluoromethyl ( −CF3​ ) group transforms a standard alkyne into a highly polarized, electrophilic species. The −CF3​ group is one of the most potent electron-withdrawing substituents available to medicinal chemists, operating primarily through a strong[1].

Understanding and quantifying this electronic effect is not merely an academic exercise; it is the foundation for designing self-validating experimental workflows. Whether you are developing novel transition-metal-catalyzed cycloadditions or synthesizing complex pharmaceuticals, accurately measuring the polarization of the C≡C bond dictates your synthetic strategy.

This guide objectively compares the three gold-standard methodologies for quantifying the −CF3​ electronic effect on alkynes: NMR Spectroscopy, Kinetic/Hammett Profiling, and Density Functional Theory (DFT).

Methodological Comparison: How We Quantify Electronic Pull
A. NMR Spectroscopic Profiling ( 13C and 19F )

NMR provides a direct empirical snapshot of ground-state electron density. The strong electron-withdrawing nature of the −CF3​ group deshields the adjacent α -carbon while polarizing the π -system, leaving the β -carbon highly electrophilic. By comparing the Δδ (chemical shift difference) between the α and β carbons of a trifluoromethylalkyne against a methylalkyne, we can quantify the degree of ground-state polarization.

B. Kinetic Profiling and Hammett Analysis

While NMR measures the ground state, kinetic profiling measures functional reactivity during the transition state. By utilizing the Hammett equation ( log(k/k0​)=σρ ), we can plot the relative reaction rates of various substituted alkynes. The −CF3​ group exhibits a massive[2], indicating extreme electron withdrawal. In metal-catalyzed domino reactions, this electronic nature drives strict [3].

C. Computational Modeling (DFT)

Density Functional Theory allows us to visualize what our instruments cannot. By calculating Natural Bond Orbital (NBO) charges and mapping the Lowest Unoccupied Molecular Orbital (LUMO), we can predict regioselectivity before running a single reaction. DFT studies confirm that the −CF3​ group significantly lowers the alkyne's LUMO, facilitating nucleophilic attack and [4].

Workflow Start Quantification of -CF3 Electronic Effect NMR NMR Spectroscopy (13C / 19F Shifts) Start->NMR Empirical Polarization Kinetic Kinetic Profiling (Hammett Analysis) Start->Kinetic Reactivity Metrics DFT Computational (DFT) (NBO & LUMO) Start->DFT Theoretical Modeling NMR_Out Δδ Values (Cα vs Cβ) NMR->NMR_Out Kinetic_Out Reaction Constant (ρ) & Substituent (σ) Kinetic->Kinetic_Out DFT_Out Orbital Energies & Charge Distribution DFT->DFT_Out Synthesis Comprehensive Electronic Profile of Trifluoromethylalkyne NMR_Out->Synthesis Kinetic_Out->Synthesis DFT_Out->Synthesis

Workflow integrating NMR, kinetic, and DFT methods to quantify the -CF3 electronic effect.

Data Presentation: Comparative Parameters

Table 1: Comparative Electronic Parameters of Substituted Alkynes

Substituent ( R′ )Hammett Constant ( σp​ )Inductive Effect ( −I )Alkyne LUMO EnergyRegioselectivity Control
−CF3​ +0.54StrongSignificantly LoweredStrict ( β -attack)
−CH3​ -0.17Weak ( +I )RaisedPoor/Mixed
−H 0.00NoneBaselineModerate

Table 2: Comparison of Quantification Techniques

MethodologyPrimary OutputSensitivityCausality / Best Use Case
NMR Spectroscopy Δδ ( 13C , 19F )High to solventDirect measurement of ground-state polarization.
Kinetic Profiling ρ (Reaction constant)High to stericsValidating functional reactivity and transition-state dynamics.
DFT Modeling NBO Charges, ESPIndependentPredicting regioselectivity prior to physical synthesis.
Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They utilize internal competition and referencing to eliminate external variables such as catalyst degradation or solvent impurities.

Protocol 1: NMR-Based Quantification of Alkyne Polarization
  • Step 1: Sample Preparation. Dissolve 0.1 mmol of the target trifluoromethylalkyne and 0.1 mmol of a reference methylalkyne in 0.5 mL of anhydrous CDCl3​ .

    • Causality: Analyzing both substrates in the exact same NMR tube eliminates concentration and temperature gradients, ensuring the observed Δδ is purely a function of the substituent's intrinsic electronic effect.

  • Step 2: Internal Standard Addition. Add 5 μ L of fluorobenzene as an internal 19F standard.

    • Causality: The −CF3​ peak is highly sensitive to the local dielectric environment; locking the shift against an internal standard prevents drift and ensures absolute reproducibility across different solvent systems.

  • Step 3: Data Acquisition & Analysis. Acquire 13C{1H,19F} decoupled spectra. Calculate the polarization vector by subtracting the chemical shift of the α -carbon from the β -carbon. A larger positive value indicates a stronger electron-withdrawing effect.

Protocol 2: Kinetic Competition Assay for Hammett Parameter Derivation
  • Step 1: Competitive Setup. In a Schlenk flask, combine 1.0 equiv of a trifluoromethylalkyne and 1.0 equiv of a para-substituted arylalkyne (e.g., p−CH3​−C6​H4​−C≡CH ).

    • Causality: An intermolecular competition assay mathematically cancels out the absolute concentration of the active catalyst, yielding a highly accurate relative rate constant ( kCF3​​/kX​ ) that is immune to catalyst loading errors.

  • Step 2: Catalytic Initiation. Introduce a substoichiometric amount (0.2 equiv) of a nucleophile or transition metal catalyst (e.g., AgCl/KOtBu).

    • Causality: Using a limiting reagent ensures that the two alkynes must directly compete for activation, amplifying the kinetic differences driven by their electronic properties.

  • Step 3: Quench and GC-FID Analysis. Quench the reaction at exactly 15% overall conversion and analyze via GC-FID. Plot log(kX​/kH​) against known σ values to derive the reaction constant ( ρ ). A steep negative ρ confirms the buildup of positive charge in the transition state, validating the −CF3​ group's electron-withdrawing dominance.

Mechanism Alkyne Trifluoromethylalkyne (R-C≡C-CF3) Polarization Strong -I Effect Polarizes C≡C Alkyne->Polarization Inductive Pull Electrophile Highly Electrophilic β-Carbon Polarization->Electrophile Lowers LUMO Regio Strict Regioselectivity (Nucleophilic Attack at β-C) Electrophile->Regio Directs Attack Metal Transition Metal Catalyst (e.g., Ni or Ag) Metal->Regio Activation

Mechanistic logic demonstrating how -CF3 polarization dictates regioselectivity in catalysis.

References
  • [3] Title: Substrate-Controlled Product Divergence: Silver-Catalyzed Reaction of Trifluoromethyl Ketones with Terminal Alkynes | Source: ACS Omega | URL:[Link]

  • [4] Title: DFT Studies on Ni-Mediated C–F Cleavage for the Synthesis of Cyclopentadiene Derivatives | Source: PMC (PubMed Central) | URL:[Link]

  • [2] Title: CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry | Source: PMC (PubMed Central) | URL:[Link]

Sources

Comparative

Comprehensive Analytical Cross-Validation Guide: Synthesized vs. Commercial 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

Executive Summary & Strategic Context The procurement and validation of highly functionalized fluorinated building blocks require rigorous analytical scrutiny. 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 23010...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The procurement and validation of highly functionalized fluorinated building blocks require rigorous analytical scrutiny. 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4)[1] is a highly versatile intermediate, featuring an isopropoxy ether, a terminal alkyne, and a trifluoromethyl group. It is a critical precursor for CuAAC "click" chemistry and complex palladium-catalyzed cross-couplings in drug discovery.

However, terminal alkynes synthesized via standard Sonogashira reactions are notorious for generating insidious homocoupled diyne impurities due to the presence of copper co-catalysts and trace oxygen[2]. Standard area-percent chromatography often fails to accurately quantify these conjugated byproducts due to drastic shifts in UV response factors.

This guide provides an objective comparison between an optimized, in-house synthesized batch (utilizing a copper-free coupling route) and two leading commercial alternatives. By applying the [3] framework, we establish a self-validating, multi-modal analytical strategy to verify absolute purity and structural integrity.

Causality in Analytical Method Selection (The "Why")

A single analytical technique is blind to its own limitations. To ensure scientific trustworthiness and compliance with [4], our cross-validation relies on the causality of three orthogonal methods:

  • Quantitative NMR (qNMR) for Absolute Purity: Chromatographic UV detectors rely on response factors, which vary wildly between a monomeric alkyne and a highly conjugated diyne impurity. qNMR bypasses this by measuring the fundamental magnetic resonance of nuclei, providing absolute mass fraction purity traceable to the International System of Units (SI) in accordance with[5]. We utilize both 1 H and 19 F qNMR to independently verify the ethynyl and trifluoromethyl moieties.

  • HPLC-UV/MS for Conjugated Impurities: While qNMR establishes absolute purity, HPLC-UV/MS is required for the sensitive detection of trace non-volatile related substances. The Sonogashira homocoupling of terminal alkynes produces diynes[2]. HPLC separates these highly lipophilic impurities, while MS confirms their identity via [2M−2+H]+ mass adducts.

  • GC-MS for Volatile Precursors: High-boiling ether solvents and unreacted volatile halogenated precursors (e.g., 2-bromo-1-isopropoxy-4-trifluoromethyl-benzene) often lack strong UV chromophores or co-elute in reverse-phase HPLC. GC-MS exploits their volatility for baseline separation and electron ionization (EI) fingerprinting.

Comparative Performance Data

The following tables summarize the analytical cross-validation of an in-house synthesized batch against two commercial suppliers. The in-house batch utilized an optimized copper-free Sonogashira protocol to suppress diyne formation.

Table 1: Multi-Modal Purity Assessment
Source 1 H qNMR Purity (w/w %) 19 F qNMR Purity (w/w %)HPLC-UV Purity (Area %)GC-FID Purity (Area %)
In-House Synthesis 99.4% 99.5% 99.8% 99.7%
Commercial Supplier A96.1%96.3%98.5%*97.2%
Commercial Supplier B98.2%98.1%99.1%96.8%**

*Discrepancy between qNMR and HPLC indicates a UV-transparent impurity or a highly conjugated impurity with a skewed response factor. **Discrepancy in GC indicates volatile impurities lost during HPLC sample prep or undetected by UV.

Table 2: Trace Impurity Profiling
SourceDiyne Homocoupling (HPLC-MS)Unreacted Bromide (GC-MS)Residual Solvent (GC-MS)
In-House Synthesis Not Detected (<0.05%)< 0.1%< 500 ppm (THF)
Commercial Supplier A2.8% ( m/z 455.14)0.4%< 500 ppm (DMF)
Commercial Supplier B0.3%< 0.1%1.8% (Isopropanol)

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a closed-loop system, incorporating mandatory System Suitability Testing (SST) to validate the instrument's performance prior to sample analysis.

Protocol 1: Dual-Nuclei qNMR ( 1 H and 19 F)
  • Sample Preparation: Accurately weigh ~15.00 mg of the analyte and ~5.00 mg of 1,4-Dinitrobenzene (Internal Standard for 1 H) or 1,2,4,5-Tetrafluorobenzene (Internal Standard for 19 F) using a microbalance ( d=0.001 mg). Dissolve in 0.6 mL CDCl 3​ .

  • System Suitability (Self-Validation): Perform an inversion-recovery ( T1​ ) experiment. The longest T1​ (typically the terminal alkyne proton or CF 3​ fluorines) dictates the relaxation delay ( D1​ ). Set D1​≥5×T1​ (approx. 30-45 seconds) to guarantee >99.3% longitudinal magnetization recovery. Failure to achieve this invalidates the quantitative integration.

  • Acquisition: Acquire 64 transients at 298 K using a 30° excitation pulse to minimize off-resonance effects.

  • Processing: Apply zero-filling (64k points) and an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Calculate absolute mass fraction using the standard qNMR mass-balance equation.

Protocol 2: HPLC-UV/MS for Diyne Quantification
  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

  • Column: C18, 1.7 μ m, 2.1 x 100 mm (e.g., Waters Acquity UPLC BEH).

  • System Suitability (Self-Validation): Inject a resolution mixture of the monomer and a spiked diyne reference standard. The system is validated only if the critical pair resolution ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) is ≤1.5 .

  • Gradient: 40% B to 95% B over 8 minutes. The highly lipophilic diyne will elute significantly later than the monomer.

  • Detection: Extract UV chromatograms at 254 nm (monomer) and 310 nm (conjugated diyne). Confirm diyne identity via ESI+ MS ( [2M−2+H]+ at m/z 455.14).

Protocol 3: GC-MS for Volatile Precursors
  • Column: DB-5MS (30 m x 0.25 mm x 0.25 μ m).

  • System Suitability (Self-Validation): Inject a blank (hexane) to ensure zero column carryover. Inject a 10 ppm standard of 2-bromo-1-isopropoxy-4-trifluoromethyl-benzene; signal-to-noise (S/N) must be ≥100 for the molecular ion ( m/z 282/284).

  • Temperature Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Monitor the isotopic signature of residual brominated starting material (characteristic 1:1 ratio for M and M+2 peaks).

Workflow Visualization

G cluster_0 ICH Q2(R2) Orthogonal Cross-Validation Input 2-Ethynyl-1-isopropoxy- 4-trifluoromethyl-benzene qNMR qNMR (1H & 19F) Absolute Mass Fraction Input->qNMR HPLC HPLC-UV/MS Diyne & Non-Volatiles Input->HPLC GCMS GC-MS Volatile Precursors Input->GCMS DataInt Data Integration & Risk-Based Assessment qNMR->DataInt HPLC->DataInt GCMS->DataInt Release Validated Batch Release DataInt->Release

Fig 1: Orthogonal cross-validation workflow for analytical purity in compliance with ICH Q2(R2).

References

  • AA Blocks. Product Index: 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene. aablocks.com. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.[Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. mastercontrol.com.[Link]

  • International Organization for Standardization. ISO 24583:2022 - 1H qNMR Purity Determination for Food Compounds. iteh.ai.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene proper disposal procedures

In advanced drug discovery and materials science, fluorinated aryl alkynes like 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene are highly valued for their utility in click chemistry (CuAAC) and Sonogashira cross-coupli...

Author: BenchChem Technical Support Team. Date: March 2026

In advanced drug discovery and materials science, fluorinated aryl alkynes like 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene are highly valued for their utility in click chemistry (CuAAC) and Sonogashira cross-couplings. However, the very structural features that make this compound synthetically useful—a reactive terminal alkyne and a highly stable trifluoromethyl group—create a complex, dual-threat hazard profile during disposal.

As a Senior Application Scientist, I have designed this standard operating procedure (SOP) to provide researchers with a self-validating, structurally informed disposal protocol. This guide moves beyond generic waste handling, explaining the mechanistic causality behind each logistical step to ensure uncompromising laboratory safety, prevent catastrophic reactions, and maintain strict environmental compliance.

Molecular Hazard Profile & Causality

Understanding the molecular anatomy of 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene is non-negotiable for safe disposal. The disposal strategy is dictated by three distinct structural motifs:

  • The Terminal Alkyne (Ethynyl Group): The terminal alkyne possesses an acidic proton that readily deprotonates in the presence of transition metals (specifically Copper, Silver, or Mercury). In catalytic workflows, these form highly reactive, shock-sensitive metal acetylide intermediates. If reaction mixtures are not chemically quenched before disposal, these explosive acetylides can precipitate in waste carboys, leading to catastrophic overpressurization or detonation .

  • The Trifluoromethyl (-CF₃) Group: Fluorinated aromatics are exceptionally stable due to the high bond dissociation energy of the C-F bond. Standard laboratory autoclaving or low-temperature incineration will not destroy the molecule and may release toxic volatile fluorocarbons. Complete destruction requires specialized high-temperature incineration capable of managing corrosive Hydrogen Fluoride (HF) off-gassing .

  • The Isopropoxy Ether Linkage: While aryl alkyl ethers are less prone to peroxide formation than aliphatic ethers, the isopropoxy group and the benzene ring render the compound highly flammable. It must be strictly isolated from strong oxidizers (e.g., nitric acid waste streams) to prevent spontaneous ignition.

Quantitative Safety & Disposal Parameters

To establish a self-validating safety system, all personnel must adhere to the following quantitative thresholds during the handling and disposal of this compound.

ParameterValue / ThresholdOperational Rationale
Quenching Temperature 0 °C (Ice Bath)Suppresses exothermic deprotonation and neutralization reactions during acetylide quenching.
Incineration Temperature > 1100 °CMinimum thermal threshold required to break highly stable C-F bonds in the trifluoromethyl group.
Incineration Residence Time ≥ 2.0 secondsEnsures complete combustion of the aromatic ring, preventing the release of fluorinated micro-pollutants.
Quenching Agent Conc. 1 M HCl or Sat. NH₄ClProvides a controlled proton source to safely neutralize reactive metal acetylide intermediates.
Waste Segregation Category Halogenated OrganicMandated due to the presence of fluorine; prevents mixing with incompatible aqueous or non-halogenated streams.

Step-by-Step Disposal Methodologies

The logistical flow for disposing of 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene depends entirely on its physical state and whether it has been exposed to transition metals.

Workflow A: Disposal of Pure / Unused Chemical

If you are disposing of expired or unused stock that has not been mixed with reagents:

  • Do Not Dilute: Never attempt to neutralize or dilute pure, unused fluorinated alkynes.

  • Primary Containment: Ensure the original manufacturer vial is tightly sealed. Place the vial inside a secondary shatter-proof container.

  • Mandatory Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Fluorinated Organics".

  • Routing: Route directly to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Workflow B: Quenching Reaction Mixtures (Heavy Metal Deactivation)

When the compound is used in metal-catalyzed reactions (e.g., Copper-catalyzed click chemistry), the waste must be quenched to destroy residual metal acetylides before bulking into larger waste carboys.

  • Step 1: Preparation & Thermal Control. Transfer the reaction flask to a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon). Submerge the flask in an ice bath to cool the mixture to 0 °C. Causality: Quenching is highly exothermic; thermal control prevents solvent boil-off and uncontrolled reactivity.

  • Step 2: Inert Dilution. Dilute the reaction mixture with an equal volume of an inert solvent (e.g., Tetrahydrofuran (THF) or Toluene). Causality: Dilution acts as a heat sink and reduces the concentration of reactive intermediates .

  • Step 3: Controlled Protonation. Slowly add a proton source (Saturated aqueous NH₄Cl or 1 M HCl) dropwise via an addition funnel while stirring vigorously.

  • Step 4: Visual Validation. Monitor the solution closely. Self-Validating Check: The complete cessation of gas evolution serves as the primary visual indicator that all reactive acetylide species have been successfully protonated and neutralized.

  • Step 5: Phase Separation & Filtration. Allow the mixture to warm to room temperature. If solid metal salts precipitate, filter the mixture through a Celite pad to remove heavy metal particulates.

  • Step 6: Segregation. Collect the organic filtrate in a designated "Halogenated Organic Solvent" waste carboy.

Operational Disposal Workflow

The following decision matrix illustrates the correct logistical flow for segregating and neutralizing waste streams containing this compound.

G Start Waste Generation: 2-Ethynyl-1-isopropoxy-4-CF3-benzene State Determine Physical State Start->State Pure Pure / Unused Chemical State->Pure Unused Mixture Reaction Mixture (e.g., Sonogashira/Click) State->Mixture Post-Reaction PackagePure Seal in Original Container Pure->PackagePure Metals Contains Heavy Metals? (Cu, Ag, Hg) Mixture->Metals Quench Quench Protocol: 1. Cool to 0°C & Dilute (THF) 2. Add NH4Cl/HCl dropwise Metals->Quench Yes (Acetylide Risk) Label Label: Halogenated Organic Waste (Contains Fluorinated Organics) Metals->Label No Filter Filter precipitated metal salts Quench->Filter Filter->Label PackagePure->Label Incinerate Final Destruction: High-Temp Incineration (>1100°C) with Caustic HF Scrubber Label->Incinerate

Figure 1: Operational disposal and quenching workflow for fluorinated alkyne waste streams.

Final Destruction & Regulatory Compliance

Standard laboratory waste incinerators operate at temperatures sufficient for basic carbon backbones but will fail to safely process high loads of fluorinated compounds like 2-ethynyl-1-isopropoxy-4-trifluoromethyl-benzene.

To maintain regulatory compliance, the segregated halogenated waste must be sent to a commercial facility specifically permitted for Halogenated Organics . The facility must guarantee combustion at temperatures exceeding 1100 °C with a residence time of at least 2 seconds. Crucially, the incineration stack must employ a caustic wet gas scrubber to capture and neutralize the Hydrogen Fluoride (HF) gas generated during the destruction of the trifluoromethyl group, preventing highly corrosive and toxic atmospheric emissions .

References

  • Fluorine Waste Collection/Disposal Method. Rutgers University Environmental Health and Safety. Available at: [Link]

Handling

Personal protective equipment for handling 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene

An In-Depth Technical Guide to the Safe Handling of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4) As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene (CAS: 2301067-01-4)

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system derived directly from molecular structure. Handling specialized building blocks like 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene requires a deep understanding of its functional groups. This compound combines the explosive potential of a terminal alkyne, the peroxide-forming risk of an ether, and the toxic combustion profile of a fluorinated aromatic.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency when handling this molecule.

Mechanistic Hazard Profile: The Causality of Risk

To design an effective safety protocol, we must first deconstruct the molecule into its reactive components. Understanding why a hazard exists is the first line of defense.

Functional GroupPrimary HazardMechanistic Causality
Terminal Alkyne (-C≡CH) Explosive Metal Acetylides The terminal proton is highly acidic (pKa ~25). Coordination with heavy metals lowers this pKa further, leading to deprotonation and the formation of highly unstable, shock-sensitive metal-carbon covalent bonds [3].
Trifluoromethyl (-CF3) Toxic Gas Generation While stable at ambient temperatures, thermal decomposition or combustion of fluorinated organics yields Hydrogen Fluoride (HF) gas, a highly corrosive and systemic toxin [4], [5].
Isopropoxy (-O-iPr) Peroxide Formation The ether linkage can undergo auto-oxidation upon prolonged exposure to atmospheric oxygen and light, forming shock-sensitive organic peroxides over time.
Aromatic Core Flammability & Toxicity The lipophilic benzene ring easily penetrates standard latex gloves and is highly combustible, requiring strict ignition control and specialized barrier protection.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective systems required for handling this compound.

PPE CategorySpecificationOperational Justification
Hand Protection Nitrile or Neoprene gloves (Double-gloving recommended).Provides a chemical barrier against lipophilic halogenated organics. Double-gloving mitigates breakthrough risks during extended synthetic workflows.
Eye/Face Protection Chemical safety goggles + Full-face shield.Protects against splash hazards and provides a critical physical barrier against micro-detonations from accidental metal acetylide formation [1].
Body Protection Flame-Resistant (FR) Lab Coat + Antistatic footwear.Eliminates static discharge, which could ignite volatile organic vapors or trigger dry metal acetylides [2].
Respiratory Fume Hood (Face velocity >100 fpm).Prevents inhalation of volatile vapors and captures any incidental HF gas released during unforeseen exothermic degradation [4].

Standard Operating Procedure (SOP): Handling & Execution

Every protocol must be a self-validating system. Do not proceed to the next step until the current step's safety parameters are confirmed.

Step 1: Equipment Verification (The Anti-Acetylide Check)

  • Action: Inspect all labware, spatulas, needles, and gas-line fittings.

  • Rule: Strictly prohibit the use of brass, copper, silver, or mercury-containing equipment.

  • Causality: Brass contains copper. Terminal alkynes react with copper and silver ions (especially in basic or neutral solutions) to form metal acetylides that can detonate with minimal friction when dry [1], [6]. Use only stainless steel, PTFE (Teflon), or glass tools.

Step 2: Peroxide Validation

  • Action: If the chemical bottle has been opened previously and stored for >3 months, test the liquid with a standard starch-iodide peroxide test strip.

  • Rule: If peroxide concentration exceeds 20 ppm, do not subject the material to heat, friction, or concentration (e.g., rotary evaporation).

Step 3: Atmospheric Control

  • Action: Purge the reaction vessel with an inert gas (Argon or Nitrogen).

  • Causality: Inerting the atmosphere prevents the auto-oxidation of the isopropoxy group and mitigates the flammability risk of the volatile aromatic core.

Step 4: Transfer and Execution

  • Action: Transfer the compound using non-sparking techniques. If performing a Sonogashira or Click chemistry coupling (which inherently uses Copper catalysts), ensure the reaction remains in a solvated state.

  • Rule: Never allow intermediate copper-acetylide reaction mixtures to evaporate to dryness [2].

Workflow Start 1. Pre-Operation: Verify Metal-Free Equipment Peroxide 2. Pre-Operation: Peroxide Strip Test (-O-iPr) Start->Peroxide Inert 3. Handling: Establish Inert Atmosphere Peroxide->Inert Execute 4. Reaction Execution Inert->Execute Disposal 5. Disposal: Halogenated Organic Waste Execute->Disposal Avoid CRITICAL AVOIDANCE: Do not mix with Cu/Ag/Hg Disposal->Avoid Segregation

Fig 1: Operational workflow for handling terminal alkynes, emphasizing critical avoidance pathways.

Waste Disposal & Decontamination Strategy

Improper disposal of terminal alkynes is a leading cause of delayed laboratory incidents.

  • Primary Segregation: Dispose of all unreacted material and reaction byproducts into designated Halogenated Organic Waste containers.

  • The Carboy Hazard: NEVER dispose of this compound into a general waste carboy that contains heavy metal salts (e.g., silver nitrate from titrations, or copper from other catalytic reactions). Over time, the terminal alkyne will react with these metals in the waste drum, precipitating explosive acetylides at the bottom of the container [6].

  • Decontamination: Rinse all glassware that contacted the alkyne with a compatible organic solvent (e.g., acetone or ethyl acetate) before standard washing, ensuring no residual alkyne remains to interact with trace metals in the sink plumbing.

Emergency Response & First Aid

Emergency protocols for this compound must account for the unique thermal degradation profile of the trifluoromethyl group.

Scenario A: Chemical Spill (Ambient Temperature)

  • Evacuate & Isolate: Clear non-essential personnel. Eliminate all ignition sources.

  • Containment: Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite).

  • Collection: Use strictly non-sparking, non-metal tools to sweep up the absorbed material. Place in a sealed, labeled container for hazardous waste disposal.

Scenario B: Thermal Decomposition / Fire

  • The HF Threat: If the compound catches fire, the combustion of the -CF3 group will immediately release Hydrogen Fluoride (HF) gas [5]. HF is not just an irritant; it causes severe tissue necrosis and systemic toxicity [4].

  • Extinguishing: Use a dry chemical, CO2, or alcohol-resistant foam extinguisher.

  • Responder Protection: Anyone fighting the fire must wear a Self-Contained Breathing Apparatus (SCBA). Standard respirator cartridges will not protect against high concentrations of HF gas [4].

  • First Aid (HF Exposure): If skin is exposed to the combustion gases or degraded material, immediately wash with water and apply a 2.5% Calcium Gluconate gel to the affected area. Calcium gluconate binds the fluoride ions, preventing them from penetrating deeper into the tissue and causing hypocalcemia [4].

Emergency Incident Emergency Incident Fire Thermal Decomposition (Fire) Incident->Fire Spill Chemical Spill (Ambient Temp) Incident->Spill HFRisk HF Gas Release Risk (-CF3 Degradation) Fire->HFRisk Absorb Absorb with Sand/Vermiculite (Use Non-Sparking Tools) Spill->Absorb SCBA Evacuate Area & Require SCBA HFRisk->SCBA Gel Apply 2.5% Calcium Gluconate (Skin Exposure) HFRisk->Gel

Fig 2: Emergency response matrix highlighting HF gas mitigation during thermal decomposition.

References

  • BenchChem Technical Support Team. "Common pitfalls in the handling of terminal alkynes." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Oxr4Kf7xgowr3SsJM5LJuM7zS35YMU2UCXK8uWFAZbVkuFyE6Lp-PtUf3ltJa-Lye8qQtpXh213XXvm-0jLttdnhqKuSQ3Kqj0IT-_x8dB2bwruuG3KkF_kKASp1Sj-0Iqe039YfXoH9o4MSY5SxCTSqW6SkGhpYX-TdW_5Pkuu5bDcSWdLmQK9UxIEOntU=]
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